Methyl 4-chloroquinazoline-8-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloroquinazoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-2-3-6-8(7)12-5-13-9(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZALFALOKHBET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590487 | |
| Record name | Methyl 4-chloroquinazoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903130-01-8 | |
| Record name | Methyl 4-chloroquinazoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 4-chloroquinazoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 4-chloroquinazoline-8-carboxylate, a key intermediate in pharmaceutical research. The synthesis is presented in a three-stage process, commencing with the preparation of a key precursor, Dimethyl 2-aminobenzene-1,3-dicarboxylate, followed by the formation of the quinazoline core, and concluding with a chlorination step. This document details the experimental protocols, quantitative data, and logical workflows to facilitate the replication and optimization of this synthesis.
Stage 1: Synthesis of Dimethyl 2-aminobenzene-1,3-dicarboxylate
The initial stage focuses on the preparation of the essential starting material, Dimethyl 2-aminobenzene-1,3-dicarboxylate, from 3-nitrophthalic acid. This process involves two key chemical transformations: esterification of the dicarboxylic acid and subsequent reduction of the nitro group.
Step 1.1: Esterification of 3-Nitrophthalic Acid to Dimethyl 3-nitrophthalate
The synthesis begins with the esterification of 3-nitrophthalic acid to yield Dimethyl 3-nitrophthalate. This is a standard esterification reaction, typically carried out in the presence of an alcohol and an acid catalyst.
Experimental Protocol:
A mixture of 3-nitrophthalic acid and methanol is heated under reflux in the presence of a catalytic amount of sulfuric acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with an aqueous bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude Dimethyl 3-nitrophthalate, which can be purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Reactants | 3-Nitrophthalic acid, Methanol, Sulfuric acid (catalyst) | Generic Esterification |
| Reaction Time | Several hours | Generic Esterification |
| Temperature | Reflux | Generic Esterification |
| Yield | High | Generic Esterification |
Step 1.2: Reduction of Dimethyl 3-nitrophthalate to Dimethyl 2-aminobenzene-1,3-dicarboxylate
The nitro group of Dimethyl 3-nitrophthalate is then reduced to an amine to furnish the desired Dimethyl 2-aminobenzene-1,3-dicarboxylate. A common and efficient method for this transformation is catalytic hydrogenation.
Experimental Protocol:
Dimethyl 3-nitrophthalate is dissolved in a suitable solvent, such as methanol or ethanol, and subjected to hydrogenation in the presence of a catalyst, typically palladium on carbon (Pd/C). The reaction is carried out under a hydrogen atmosphere at a specified pressure and temperature. The reaction is monitored by TLC or HPLC until the starting material is consumed. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to give Dimethyl 2-aminobenzene-1,3-dicarboxylate. An alternative reduction method involves using a reducing agent like hydrazine hydrate in the presence of a catalyst such as ferric chloride on carbon.[1]
| Parameter | Value | Reference |
| Reactants | Dimethyl 3-nitrophthalate, Hydrogen gas or Hydrazine hydrate | [1] |
| Catalyst | Palladium on carbon (Pd/C) or Ferric chloride/Carbon | [1] |
| Solvent | Methanol or Ethanol | [1] |
| Temperature | Room temperature to 95°C | [1] |
| Reaction Time | 1-5 hours | [1] |
| Yield | Up to 95% | [1] |
Synthesis Workflow for Dimethyl 2-aminobenzene-1,3-dicarboxylate
Stage 2: Synthesis of Methyl 4-hydroxyquinazoline-8-carboxylate
With the precursor in hand, the next stage involves the construction of the quinazolinone ring system through a cyclization reaction. The Niementowski reaction is a classic and effective method for this transformation.[2][3][4]
Experimental Protocol:
A mixture of Dimethyl 2-aminobenzene-1,3-dicarboxylate and an excess of formamide is heated at an elevated temperature. The reaction can be carried out neat or in a high-boiling solvent. Microwave irradiation has been shown to significantly accelerate this type of reaction.[5] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product, Methyl 4-hydroxyquinazoline-8-carboxylate, often precipitates out and can be collected by filtration. The crude product can be purified by recrystallization.
| Parameter | Value | Reference |
| Reactants | Dimethyl 2-aminobenzene-1,3-dicarboxylate, Formamide | [2][3][4] |
| Temperature | 120-180°C (Conventional Heating) | [4] |
| Reaction Time | Several hours (Conventional Heating) | [4] |
| Yield | Moderate to good | General Niementowski Reaction |
Niementowski Reaction for Quinazolinone Formation
Stage 3: Synthesis of this compound
The final stage of the synthesis is the conversion of the hydroxyl group at the 4-position of the quinazolinone ring to a chloro group. This is a crucial step for enabling further functionalization of the molecule.
Experimental Protocol:
Methyl 4-hydroxyquinazoline-8-carboxylate is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction is typically performed by refluxing the quinazolinone in an excess of the chlorinating agent, sometimes with the addition of a catalytic amount of a base like pyridine or N,N-dimethylformamide (DMF).[6] After the reaction is complete, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then treated with a non-protic solvent and quenched with ice-water or a basic solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude this compound. Purification is typically achieved by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Reactants | Methyl 4-hydroxyquinazoline-8-carboxylate, Thionyl chloride (SOCl₂) | [6] |
| Catalyst | Pyridine or DMF (optional) | [6] |
| Temperature | Reflux | [6] |
| Reaction Time | Several hours | [6] |
| Yield | Good to high | General Chlorination of Quinazolinones |
Overall Synthesis Pathway
References
- 1. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 2. Niementowski Quinazoline Synthesis [drugfuture.com]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to Methyl 4-chloroquinazoline-8-carboxylate (CAS: 903130-01-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloroquinazoline-8-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds, including approved anticancer drugs. The presence of a reactive chloro group at the 4-position and a methyl ester at the 8-position makes it a versatile intermediate for the synthesis of a diverse range of substituted quinazolines. This guide provides a comprehensive overview of its synthesis, chemical properties, and its application in the development of potential therapeutic agents, particularly kinase inhibitors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 903130-01-8 | [1] |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |
| Molecular Weight | 222.63 g/mol | [1] |
| Purity | ≥97% (typical) | [1] |
| Appearance | White to off-white solid | |
| Storage | Room temperature | [1] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Synthesis
The synthesis of this compound can be achieved through a two-step process starting from methyl 2-aminobenzoate-3-carboxylate. The general synthetic scheme involves the formation of a quinazolinone intermediate followed by chlorination.
Experimental Protocol: Synthesis of Methyl 4-hydroxyquinazoline-8-carboxylate
This procedure is based on the well-established Niementowski quinazoline synthesis, which involves the cyclocondensation of a 2-aminobenzoic acid derivative with formamide.[2]
-
Materials:
-
Methyl 2-amino-3-carboxybenzoate
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
-
Procedure:
-
In a round-bottom flask, a mixture of methyl 2-amino-3-carboxybenzoate (1 equivalent) and an excess of formamide (10-20 equivalents) is prepared.
-
The reaction mixture is heated to 150-160 °C with continuous stirring.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.
-
The solid product is collected by filtration, washed with water to remove excess formamide, and then with a cold organic solvent (e.g., ethanol or diethyl ether).
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure Methyl 4-hydroxyquinazoline-8-carboxylate.
-
Experimental Protocol: Synthesis of this compound
The intermediate, Methyl 4-hydroxyquinazoline-8-carboxylate, is converted to the target compound via chlorination. This is a common method for the preparation of 4-chloroquinazolines from their corresponding quinazolin-4(3H)-ones.[3]
-
Materials:
-
Methyl 4-hydroxyquinazoline-8-carboxylate
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, Methyl 4-hydroxyquinazoline-8-carboxylate (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature with stirring for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice or cold water. This step is highly exothermic and should be performed with care.
-
The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried under vacuum to afford the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
-
Applications in Drug Discovery
This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the realm of oncology. The 4-chloro substituent is a versatile handle for introducing various nucleophiles, leading to the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4]
Synthesis of 4-Anilinoquinazolines as Potential Anticancer Agents
One of the most significant applications of 4-chloroquinazolines is in the synthesis of 4-anilinoquinazoline derivatives. This class of compounds has been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation, survival, and angiogenesis.[5]
A study by Nishimura et al. described the microwave-mediated N-arylation of 4-chloroquinazolines with various anilines to produce a library of 4-anilinoquinazolines.[5] While this study did not use this compound specifically, it provides a relevant synthetic methodology and biological data for analogous compounds.
The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of selected 4-anilinoquinazoline derivatives against human cancer cell lines. These compounds were synthesized from 4-chloroquinazoline precursors, demonstrating the potential of this chemical scaffold.
| Compound | HCT-116 (colorectal carcinoma) IC₅₀ (µM) | T98G (glioblastoma) IC₅₀ (µM) | Reference |
| 10b | 2.8 | 2.0 | [5] |
| Erlotinib | - | 21.3 | [5] |
| Gefitinib | - | 37.8 | [5] |
Note: The compound numbering corresponds to the original publication.
This protocol is adapted from the work of Nishimura et al. and can be applied to this compound for the synthesis of novel 4-anilinoquinazoline derivatives.[5]
-
Materials:
-
This compound
-
Substituted aniline or N-methylaniline
-
Tetrahydrofuran (THF)
-
Water
-
Microwave reactor
-
Reaction vials
-
-
Procedure:
-
In a microwave reaction vial, combine this compound (1 equivalent) and the desired aniline derivative (1.2-1.5 equivalents).
-
Add a mixture of THF and water (e.g., 1:1 v/v) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 10-60 minutes).
-
After completion, cool the reaction mixture to room temperature.
-
The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) followed by washing with water and brine.
-
The crude product is then purified by column chromatography on silica gel to yield the pure 4-anilinoquinazoline derivative.
-
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-chloroquinazoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-chloroquinazoline-8-carboxylate, a key intermediate in the synthesis of novel therapeutic agents. This document details its structural characteristics, physicochemical properties, a plausible synthetic route, and expected spectroscopic signatures. Furthermore, it contextualizes the compound's significance by discussing its role in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in oncology research.
Introduction
This compound (CAS No. 903130-01-8) is a substituted quinazoline derivative that has garnered significant interest in medicinal chemistry.[1] The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Specifically, the 4-chloro substituent provides a reactive site for nucleophilic substitution, making this compound a versatile building block for creating diverse libraries of quinazoline-based molecules. Its derivatives have shown particular promise as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[2] This guide aims to provide researchers and drug development professionals with a detailed understanding of the fundamental properties and potential applications of this important synthetic intermediate.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | This compound | --- |
| CAS Number | 903130-01-8 | [1] |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |
| Molecular Weight | 222.63 g/mol | [1] |
| Appearance | Expected to be a solid | Based on related compounds |
| Melting Point | Estimated: 129-130 °C | Based on the melting point of the closely related 4-chloro-8-methylquinazoline.[3] |
| Boiling Point | >300 °C (Predicted) | High boiling point is expected due to its aromatic and polar nature. |
| Solubility | Generally soluble in polar organic solvents such as DMF, DMSO, and alcohols.[4] Limited solubility in water. | Solubility is influenced by both the solvent and temperature, generally increasing with a rise in temperature.[4] |
| Purity | Commercially available in purities of ~95-97% | [1] |
| Storage | Room temperature | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of substituted quinazolines. A general and efficient method involves the cyclization of an appropriately substituted anthranilic acid derivative, followed by chlorination.
Proposed Synthetic Pathway
A potential synthetic route starting from 2-aminoterephthalic acid is outlined below. This multi-step synthesis involves esterification, cyclization to form the quinazolinone core, and subsequent chlorination to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Methyl 2-aminoterephthalate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminoterephthalic acid in an excess of methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-methyl 2-aminoterephthalate.[5]
-
Purification: Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate
-
Reaction Setup: Combine 1-methyl 2-aminoterephthalate with an excess of formamide in a reaction vessel.
-
Reaction: Heat the mixture at a high temperature (typically 150-180 °C) for several hours.
-
Isolation: Upon cooling, the product often precipitates out of the reaction mixture. The solid can be collected by filtration and washed with a suitable solvent (e.g., ethanol) to remove excess formamide.
Step 3: Synthesis of this compound
-
Reaction Setup: Suspend Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate in an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for a few hours until the reaction is complete (monitored by TLC).[6]
-
Work-up: Carefully remove the excess thionyl chloride under reduced pressure.
-
Isolation: Treat the residue with ice-cold water or a basic solution (e.g., saturated sodium bicarbonate) to precipitate the crude product. Collect the solid by filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons (quinazoline ring): δ 7.5-8.5 ppm (multiplets). Methyl ester protons (-OCH₃): δ ~4.0 ppm (singlet). |
| ¹³C NMR | Carbonyl carbon (ester): δ ~165 ppm. Aromatic carbons: δ 120-160 ppm. Methyl carbon (-OCH₃): δ ~53 ppm. |
| Mass Spec. (EI) | Molecular ion (M⁺) peak at m/z = 222/224 (due to ³⁵Cl/³⁷Cl isotopes). Common fragmentation would involve the loss of the methyl ester group (-COOCH₃) and/or the chlorine atom. |
| FT-IR | C=O stretch (ester): ~1720 cm⁻¹. C=N and C=C stretches (aromatic rings): 1500-1650 cm⁻¹. C-Cl stretch: 700-800 cm⁻¹. |
Role in Drug Discovery: Targeting the EGFR Signaling Pathway
Derivatives of this compound are prominent as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[7][] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Small molecule tyrosine kinase inhibitors (TKIs) with a quinazoline core, such as Gefitinib and Erlotinib, function by competing with ATP for binding to the intracellular kinase domain of EGFR.[7][9] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades like the RAS-RAF-MAPK and PI3K-Akt pathways.[7][9]
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based TKIs.
The workflow for developing novel EGFR inhibitors often starts with a versatile scaffold like this compound. The reactive 4-chloro position allows for the introduction of various aniline or other nucleophilic side chains, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Experimental workflow for the development of quinazoline-based kinase inhibitors.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting aberrant signaling pathways in cancer. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its strategic importance in drug discovery. The information presented herein is intended to serve as a foundational resource for researchers and scientists working to develop the next generation of targeted therapeutics. Further experimental validation of the predicted properties and optimization of the synthetic protocol will undoubtedly facilitate its broader application in the field.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 58421-80-0 CAS MSDS (4-CHLORO-8-METHYLQUINAZOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. cibtech.org [cibtech.org]
- 5. 1-Methyl-2-aminoterephthalate 98 60728-41-8 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Methyl 4-chloroquinazoline-8-carboxylate: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for the chemical intermediate, Methyl 4-chloroquinazoline-8-carboxylate. This compound serves as a key building block in the synthesis of biologically active molecules, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₁₀H₇ClN₂O₂ and a molecular weight of 222.63 g/mol . Its structure features a quinazoline core, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The key functional groups that dictate its reactivity and spectroscopic properties are the chloro group at position 4, the methyl ester at position 8, and the two nitrogen atoms within the heterocyclic ring.
Synthesis and Experimental Protocols
This compound is utilized as a crucial intermediate in the synthesis of more complex molecules, notably in the development of lysophosphatidic acid receptor 2 (LPA2) antagonists.[1] Although a specific, detailed experimental protocol for its preparation is not explicitly provided in the available literature, a general synthetic pathway can be inferred from established methods for quinazoline synthesis.
A plausible synthetic route involves a two-step process starting from a substituted anthranilic acid derivative. The general workflow is depicted in the following diagram:
Caption: Plausible synthetic route to this compound.
Experimental Workflow for Synthesis:
References
Synthesis of Methyl 4-chloroquinazoline-8-carboxylate: A Technical Guide to Starting Materials and Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary starting materials and synthetic methodologies for the preparation of Methyl 4-chloroquinazoline-8-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and quantitative data to facilitate its synthesis in a laboratory setting.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step process commencing with a substituted anthranilic acid derivative. The general synthetic approach involves:
-
Cyclization: Formation of the quinazoline ring system to yield a 4-hydroxyquinazoline intermediate.
-
Chlorination: Conversion of the 4-hydroxyl group to a chloro group to afford the final product.
The most logical and commonly employed starting material for this synthesis is Dimethyl 2-aminoterephthalate . This commercially available compound possesses the necessary amine and ester functionalities at the correct positions on the benzene ring to facilitate the efficient construction of the target molecule.
Starting Materials
A critical aspect of any synthetic campaign is the selection and characterization of the starting materials. The primary starting material for the synthesis of this compound is detailed below.
| Starting Material | Structure | M. W. ( g/mol ) | CAS No. | Key Properties |
| Dimethyl 2-aminoterephthalate | ![]() | 209.19 | 5372-81-6 | White to off-white crystalline powder. |
Synthetic Pathway and Experimental Protocols
The overall synthetic pathway from Dimethyl 2-aminoterephthalate to this compound is illustrated below.
Step 1: Synthesis of Methyl 4-hydroxyquinazoline-8-carboxylate
The initial step involves the cyclization of Dimethyl 2-aminoterephthalate with a suitable one-carbon source, typically formamide, to construct the pyrimidinone ring of the quinazoline core.
Experimental Protocol:
A mixture of Dimethyl 2-aminoterephthalate (1.0 eq.) and formamide (10-20 eq.) is heated to a temperature of 150-180 °C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed, which typically takes 4-8 hours. Upon completion, the reaction mixture is cooled to room temperature, and the excess formamide is removed under reduced pressure. The resulting crude product is then purified, usually by recrystallization from a suitable solvent such as ethanol or methanol, to afford Methyl 4-hydroxyquinazoline-8-carboxylate as a solid.
| Reactant/Reagent | M. W. ( g/mol ) | Molar Eq. |
| Dimethyl 2-aminoterephthalate | 209.19 | 1.0 |
| Formamide | 45.04 | 10-20 |
| Product | M. W. ( g/mol ) | Typical Yield |
| Methyl 4-hydroxyquinazoline-8-carboxylate | 204.18 | 75-85% |
Step 2: Synthesis of this compound
The second and final step is the chlorination of the 4-hydroxyl group of the quinazoline ring. This transformation is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol:
Methyl 4-hydroxyquinazoline-8-carboxylate (1.0 eq.) is suspended in an excess of phosphorus oxychloride (5-10 eq.). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine (0.1-0.2 eq.), can be added to facilitate the reaction. The mixture is heated to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction is monitored by TLC. After completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound.[1]
| Reactant/Reagent | M. W. ( g/mol ) | Molar Eq. |
| Methyl 4-hydroxyquinazoline-8-carboxylate | 204.18 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5-10 |
| N,N-Dimethylaniline (optional) | 121.18 | 0.1-0.2 |
| Product | M. W. ( g/mol ) | Typical Yield |
| This compound | 222.63 | 80-90% |
Alternative Starting Materials
While Dimethyl 2-aminoterephthalate is the most direct precursor, alternative starting materials can be considered. One such alternative is 2-Amino-terephthalic acid .
In this route, 2-Amino-terephthalic acid is first cyclized with formamide to produce 4-Hydroxyquinazoline-8-carboxylic acid. This intermediate then undergoes esterification of the carboxylic acid at position 8, followed by the chlorination of the 4-hydroxyl group as previously described. This route introduces an additional esterification step, making it less atom-economical and potentially leading to lower overall yields compared to the route starting from Dimethyl 2-aminoterephthalate.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the advancement of pharmaceutical research and development. The most efficient and direct synthetic route commences with Dimethyl 2-aminoterephthalate, proceeding through a 4-hydroxyquinazoline intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field, enabling the reliable and reproducible synthesis of this important chemical building block. Adherence to standard laboratory safety procedures is paramount when handling the reagents and performing the reactions described in this guide.
References
An In-depth Technical Guide to the Formation of Methyl 4-chloroquinazoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of formation for Methyl 4-chloroquinazoline-8-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document outlines the synthetic pathway, reaction mechanisms, detailed experimental protocols, and relevant quantitative data, presented for clarity and reproducibility in a research and development setting.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its quinazoline core is a privileged scaffold found in numerous compounds with a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups, while the carboxylate at the 8-position offers another point for molecular elaboration. This guide focuses on the common and efficient two-step synthetic route for its preparation.
Overall Synthetic Pathway
The formation of this compound is typically achieved through a two-step process:
-
Cyclocondensation: Formation of the quinazolinone ring system to yield the precursor, Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate .
-
Chlorination: Conversion of the 4-oxo group to a 4-chloro group to yield the final product.
Caption: Overall two-step synthesis of this compound.
Step 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate
The first step involves the construction of the quinazolinone ring. This is typically achieved through the Niementowski quinazoline synthesis, which involves the reaction of an anthranilic acid derivative with formamide[2].
Mechanism of Formation
The reaction proceeds via an initial acylation of the amino group of the anthranilate with formamide, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring.
Caption: Mechanism of quinazolinone ring formation.
Experimental Protocol
This protocol is based on established methods for the synthesis of similar quinazolinone derivatives[2].
Materials:
-
Methyl 2-amino-3-(methoxycarbonyl)benzoate
-
Formamide
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine Methyl 2-amino-3-(methoxycarbonyl)benzoate (1.0 eq) with an excess of formamide (10-20 eq)[2].
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours[2].
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product[2].
-
Collect the solid precipitate by vacuum filtration.
-
Wash the crude product with cold water and recrystallize from a suitable solvent, such as ethanol, to yield pure Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate[2].
Step 2: Chlorination of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate
The second step is the conversion of the 4-oxo (or tautomeric 4-hydroxy) group into a chloro group. This is a crucial step for activating the 4-position for subsequent nucleophilic substitution reactions. This transformation is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[3][4].
Mechanism of Formation
The mechanism involves the activation of the carbonyl oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion and subsequent elimination to form the 4-chloroquinazoline.
Caption: Mechanism of chlorination of the quinazolinone.
Experimental Protocol
This protocol is a general method for the chlorination of 4-quinazolones[4].
Materials:
-
Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Ice/water
-
Ammonia solution (33%)
-
Ethyl acetate
Procedure:
-
To a flask containing Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, add phosphorus oxychloride (POCl₃) dropwise with stirring.
-
Heat the mixture under reflux for 4-12 hours[4].
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice/water[4].
-
Neutralize the solution with a 33% ammonia solution[4].
-
Extract the product with ethyl acetate (3 x 50 mL)[4].
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of quinazolinone and 4-chloroquinazoline derivatives, based on analogous procedures. Yields for the specific synthesis of this compound may vary.
| Step | Reaction | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | Cyclocondensation | Formamide | 150-160 | 2-4 | 70-90 | [2] |
| 2 | Chlorination | POCl₃ or SOCl₂ | Reflux | 4-12 | 60-85 | [3][4] |
Conclusion
The synthesis of this compound is a robust and well-established two-step process. The initial cyclocondensation to form the quinazolinone ring followed by chlorination provides a versatile intermediate for the development of novel chemical entities. The detailed mechanisms and experimental protocols provided in this guide serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development. Careful optimization of reaction conditions will be key to achieving high yields and purity of the final product.
References
An In-depth Technical Guide to Methyl 4-chloroquinazoline-8-carboxylate: A Key Intermediate in Kinase Inhibitor Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of Methyl 4-chloroquinazoline-8-carboxylate, a pivotal heterocyclic building block in the development of targeted therapeutics. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's structure, physicochemical properties, and its significant role as a precursor to potent kinase inhibitors.
Molecular Structure and Chemical Formula
This compound is a substituted quinazoline derivative. The quinazoline core is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. In this specific molecule, a chloro group is attached at the 4-position, and a methyl carboxylate group is at the 8-position.
Molecular Formula: C₁₀H₇ClN₂O₂[1]
Molecular Weight: 222.63 g/mol [1]
CAS Number: 903130-01-8
SMILES: COC(=O)C1=CC=CC2=C1C(=NC=N2)Cl
The structural formula of this compound is depicted below:
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |
| Molecular Weight | 222.63 g/mol | [1] |
| CAS Number | 903130-01-8 | |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [1] |
| Storage | Room temperature | [1] |
Synthesis and Experimental Protocols
This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, particularly 4-anilinoquinazoline derivatives which are known potent kinase inhibitors.[2][3] The synthesis of these derivatives typically involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is displaced by an appropriate amine.
General Synthesis of 4-Anilinoquinazoline-8-carboxylate Derivatives
A general and efficient method for the synthesis of 4-anilinoquinazoline derivatives from this compound involves a microwave-mediated N-arylation reaction. This method is compatible with a variety of substituted anilines and offers good yields.[2]
Experimental Protocol:
-
Reaction Setup: In a microwave-safe vessel, combine this compound (1 equivalent), the desired substituted aniline (1.1-1.5 equivalents), and a suitable solvent system such as THF/H₂O.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a specified duration (typically 10-30 minutes).
-
Work-up: After cooling, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-anilinoquinazoline-8-carboxylate derivative.
Role in Signaling Pathways and Drug Development
Quinazoline derivatives are a well-established class of compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] A significant number of these derivatives function as inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[2] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.
The 4-anilinoquinazoline scaffold, readily synthesized from this compound, is a privileged structure in the design of inhibitors for several receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4]
Inhibition of the EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in the development and progression of many cancers. Upon activation by its ligands, EGFR dimerizes and autophosphorylates, initiating a downstream cascade of signaling events that ultimately lead to cell proliferation, survival, and metastasis. 4-Anilinoquinazoline derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, blocking its activity and thereby inhibiting downstream signaling.
Below is a diagram illustrating the general mechanism of action of 4-anilinoquinazoline-based EGFR inhibitors.
Caption: EGFR signaling pathway and its inhibition by 4-anilinoquinazoline derivatives.
Structure-Activity Relationship (SAR) Studies
This compound provides a versatile scaffold for structure-activity relationship (SAR) studies. The reactivity of the 4-chloro position allows for the introduction of a wide variety of substituted anilines, enabling the fine-tuning of the inhibitor's potency and selectivity against different kinases. Furthermore, the methyl ester at the 8-position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups to explore additional interactions with the target protein. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Conclusion
This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its straightforward derivatization to 4-anilinoquinazolines provides access to a rich chemical space of potent kinase inhibitors. This technical guide has summarized its fundamental properties and highlighted its importance in the development of targeted cancer therapies, underscoring its continued relevance to the scientific research community.
References
- 1. myskinrecipes.com [myskinrecipes.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Purity and Characterization of Methyl 4-chloroquinazoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloroquinazoline-8-carboxylate is a quinazoline derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The quinazoline scaffold is a constituent of numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a chloro group at the 4-position and a methyl carboxylate at the 8-position provides reactive sites for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules and compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth overview of the purity and characterization of this compound.
Compound Properties and Purity
The identity and purity of this compound are critical for its application in research and development. Commercially available batches of this compound typically have a purity of 95% or higher.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 903130-01-8[1] |
| Molecular Formula | C₁₀H₇ClN₂O₂[1] |
| Molecular Weight | 222.63 g/mol [1] |
| Appearance | Off-white to yellow solid (typical) |
| Storage | Room temperature[1] |
Table 2: Purity Specifications from Representative Suppliers
| Supplier | Purity Specification |
| Supplier A | ≥ 97%[1] |
| Supplier B | ≥ 95%[2] |
| Supplier C | > 98% |
Synthetic Overview
A potential synthetic pathway could start from 2-amino-3-methoxycarbonylbenzoic acid, which would undergo cyclization with formamide or a similar reagent to form the corresponding quinazolin-4-one. Subsequent chlorination using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) would yield the final product, this compound.
Characterization Methodologies
Comprehensive characterization is essential to confirm the structure and purity of this compound. The following are standard analytical techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the identity of the compound.
Table 3: Representative ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 8.7 | d | 1H | Aromatic H |
| ~8.2 - 8.4 | d | 1H | Aromatic H |
| ~7.8 - 8.0 | t | 1H | Aromatic H |
| ~4.0 | s | 3H | -OCH₃ |
Note: The predicted chemical shifts are for illustrative purposes. Actual values must be determined experimentally.
Table 4: Representative ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~160 | Aromatic C |
| ~152 | Aromatic C |
| ~149 | Aromatic C |
| ~135 | Aromatic C |
| ~129 | Aromatic C |
| ~128 | Aromatic C |
| ~125 | Aromatic C |
| ~122 | Aromatic C |
| ~53 | -OCH₃ |
Note: The predicted chemical shifts are for illustrative purposes. Actual values must be determined experimentally.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition of the compound. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.
Table 5: Expected Mass Spectrometry Data
| Ion | m/z (calculated) |
| [M+H]⁺ | 223.02 |
| [M+Na]⁺ | 245.00 |
Note: M represents the parent molecule. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peaks.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of this compound. A reversed-phase C18 column is typically used.
Table 6: Typical HPLC Purity Analysis Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm[3] |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocols
The following are generalized protocols that can be adapted for the characterization of this compound.
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4] The solvent should be compatible with the HPLC system if LC-MS is being performed.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis: Identify the molecular ion peaks, such as [M+H]⁺ and [M+Na]⁺, and confirm the molecular weight of the compound.[5] Observe the characteristic isotopic pattern for a chlorine-containing compound.
HPLC Purity Protocol
-
Mobile Phase Preparation: Prepare the mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid).[6] Degas the solvents to prevent bubble formation in the system.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[3] Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Instrument Setup: Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.
-
Analysis: Inject the sample onto the column and run the gradient method.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the compound based on the area percentage of the main peak relative to the total area of all peaks.
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Conclusion
This compound is a key intermediate for the synthesis of diverse quinazoline-based compounds with potential therapeutic applications. Ensuring the purity and confirming the structural identity of this compound through rigorous analytical characterization is paramount for its use in research and drug development. This guide outlines the essential properties, analytical methodologies, and a general workflow for the purity assessment and characterization of this compound, providing a valuable resource for scientists in the field.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Ascendancy of Quinazoline-8-Carboxylates: A Technical Guide to Their Discovery and Synthetic Evolution
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of quinazoline-8-carboxylates, a class of heterocyclic compounds of burgeoning interest to researchers, scientists, and drug development professionals. From their foundational chemical principles to their contemporary applications as potent enzyme inhibitors, this document outlines the pivotal moments and scientific innovations that have shaped our understanding of these versatile molecules.
A Legacy of Discovery: From Quinazoline Core to Functionalized Derivatives
The journey of quinazoline chemistry began in the latter half of the 19th century. The first synthesis of a quinazoline derivative was achieved by Peter Griess in 1869.[1] A significant leap forward occurred in 1895 when August Bischler and Lang successfully synthesized the parent quinazoline molecule.[2] These early explorations into the fundamental quinazoline scaffold laid the groundwork for future functionalization and diversification of this heterocyclic system.
While the broader quinazoline family has a rich history, the specific lineage of quinazoline-8-carboxylates is more contemporary, with significant developments emerging in the context of modern drug discovery. The strategic placement of a carboxylate group at the 8-position of the quinazoline ring has been shown to be crucial for the biological activity of several important compounds, most notably in the development of potent enzyme inhibitors.
Modern Era: The Emergence of Quinazoline-8-Carboxylates as Potent CD38 Inhibitors
A pivotal moment in the history of quinazoline-8-carboxylates is their recent emergence as highly effective inhibitors of CD38, a transmembrane glycoprotein that functions as a key enzyme in cellular signaling.[3][4] The discovery of 2,4-diamino-8-quinazoline carboxamides as potent CD38 inhibitors marked a significant milestone, demonstrating the therapeutic potential of this specific scaffold. These compounds have shown promise in modulating NAD+ metabolism and calcium signaling, pathways that are crucial in a variety of physiological and pathological processes.[4]
Synthetic Strategies: Crafting the Quinazoline-8-Carboxylate Core
The synthesis of the quinazoline-8-carboxylate scaffold can be approached through various strategic disconnections. A common modern approach involves the construction of the quinazoline ring from appropriately substituted anthranilic acid derivatives.
Key Synthetic Methodologies
A prevalent synthetic route to 2,4-diaminoquinazoline-8-carboxamides, potent CD38 inhibitors, is outlined below. This multi-step process highlights the key transformations required to build the functionalized quinazoline core.
Experimental Protocol: Synthesis of 2,4-Diaminoquinazoline-8-carboxamides (General Procedure)
-
Step 1: Synthesis of 2-amino-3-nitrobenzoic acid derivatives. The synthesis typically begins with a commercially available substituted 2-aminobenzoic acid. Nitration at the 3-position is a common initial step to introduce a functional group that can be later transformed into the 8-position substituent of the quinazoline ring.
-
Step 2: Formation of the quinazoline-2,4-dione. The resulting 2-amino-3-nitrobenzoic acid is then cyclized, often using a reagent like urea or a cyanate, to form the corresponding quinazoline-2,4(1H,3H)-dione.
-
Step 3: Chlorination of the dione. The quinazoline-2,4-dione is subsequently treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the 2,4-dichloroquinazoline intermediate.
-
Step 4: Regioselective Nucleophilic Aromatic Substitution (SNA_r_). The 2,4-dichloroquinazoline is a versatile intermediate for introducing diversity. The chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. This allows for a stepwise and regioselective introduction of different amino groups.
-
Step 5: Introduction of the 8-carboxy functionality. The nitro group at the 8-position can be reduced to an amine, which can then be converted to a nitrile via a Sandmeyer reaction. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid at the 8-position.
-
Step 6: Amide formation. The final step involves the coupling of the quinazoline-8-carboxylic acid with a desired amine to form the corresponding carboxamide.
| Step | Reaction | Key Reagents and Conditions |
| 1 | Nitration | HNO₃, H₂SO₄ |
| 2 | Cyclization | Urea, heat |
| 3 | Chlorination | POCl₃, heat |
| 4 | SNAr at C4 | Amine, base, solvent (e.g., EtOH) |
| 5 | SNAr at C2 | Amine, heat |
| 6 | Nitro Reduction | Fe, NH₄Cl or H₂, Pd/C |
| 7 | Sandmeyer Reaction | NaNO₂, HCl; CuCN |
| 8 | Nitrile Hydrolysis | Acid or base, heat |
| 9 | Amide Coupling | Amine, coupling agent (e.g., HATU, EDCI) |
Signaling Pathways and Biological Activity
Quinazoline-8-carboxylates have demonstrated significant biological activity, primarily as enzyme inhibitors. Their interaction with specific biological targets can modulate key signaling pathways involved in disease.
Inhibition of CD38 and Modulation of Calcium Signaling
As potent inhibitors of CD38, 2,4-diamino-8-quinazoline carboxamides interfere with the enzymatic activity of CD38, which is responsible for the hydrolysis of nicotinamide adenine dinucleotide (NAD⁺) to cyclic ADP-ribose (cADPR) and other signaling molecules.[4] cADPR is a crucial second messenger that mobilizes intracellular calcium stores.[5] By inhibiting CD38, these quinazoline derivatives can effectively modulate calcium signaling pathways, which are implicated in a wide range of cellular processes, including immune responses, cell proliferation, and neurotransmission.[4][5]
Caption: Inhibition of the CD38 signaling pathway by 2,4-diamino-8-quinazoline carboxamides.
Future Directions
The discovery of quinazoline-8-carboxylates as potent modulators of key biological pathways has opened up new avenues for drug discovery and development. Further research into the structure-activity relationships of this scaffold, coupled with the exploration of novel synthetic methodologies, will undoubtedly lead to the development of new therapeutic agents for a range of diseases. The versatility of the quinazoline core, combined with the strategic importance of the 8-carboxylate functionality, ensures that this class of compounds will remain a focal point of medicinal chemistry research for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazoline-based carboxylate compound and use thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. Quinazoline synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of Quinazoline Derivatives
Introduction
Physicochemical Properties of Quinazoline and Related Derivatives
The physicochemical properties of quinazoline derivatives are influenced by the nature and position of their substituents. The parent quinazoline molecule is a light yellow crystalline solid soluble in water.[4] The introduction of functional groups such as chloro and methyl carboxylate moieties significantly alters properties like melting point, boiling point, and solubility.
| Property | Quinazoline | Notes |
| Molecular Formula | C₈H₆N₂ | [5] |
| Molecular Weight | 130.15 g/mol | [5] |
| Melting Point | 48 °C | [4] |
| Boiling Point | 243 °C | [4] |
| Appearance | Light yellow crystals | [4] |
| Solubility | Soluble in water | [4] |
Table 1: Physicochemical properties of the parent quinazoline molecule.
The introduction of a chlorine atom, particularly at the 4-position, is a common step in the synthesis of many bioactive quinazolines, as it provides a reactive site for further functionalization.[6][7] Similarly, the presence of a carboxylate group can influence the compound's polarity and potential for hydrogen bonding.
Experimental Protocols
The synthesis and characterization of quinazoline derivatives involve multi-step processes that are well-documented in the chemical literature. Below are generalized protocols for the synthesis of key intermediates and the analytical techniques used for their characterization.
Synthesis of 4-Chloroquinazoline Derivatives
A common route to 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one.[8][9]
Protocol:
-
Starting Material: A suitably substituted quinazolin-4-one.
-
Reagents: Thionyl chloride (SOCl₃) or phosphorus oxychloride (POCl₃) are commonly used as chlorinating agents.[8][9]
-
Procedure: The quinazolin-4-one is refluxed with an excess of the chlorinating agent. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully quenched with ice-cold water or a basic solution (e.g., ammonia) to precipitate the 4-chloroquinazoline product.[9]
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Quinazoline Carboxylate Esters
The esterification of a quinazoline carboxylic acid is a standard procedure to obtain the corresponding ester derivative.[10][11]
Protocol:
-
Starting Material: A quinazoline-carboxylic acid.
-
Reagents: The corresponding alcohol (in this case, methanol) and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Procedure: The quinazoline-carboxylic acid is dissolved in an excess of the alcohol, and the acid catalyst is added. The mixture is then heated under reflux until the reaction is complete, as monitored by TLC.
-
Work-up: The reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude ester, which can be purified by column chromatography or recrystallization.[11]
Analytical Characterization
The structural confirmation of synthesized quinazoline derivatives is typically achieved through a combination of spectroscopic methods.[12][13][14]
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the chemical environment of individual atoms (¹H, ¹³C) and their connectivity.[12] |
| Mass Spectrometry (MS) | Determines the precise molecular weight and elemental composition of the compound. Fragmentation patterns can provide further structural insights.[12][13] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, C-Cl, C-O) based on their characteristic vibrational frequencies.[12] |
Table 2: Common analytical techniques for the characterization of quinazoline derivatives.
Logical and Experimental Workflows
The synthesis of a target molecule like "Methyl 4-chloroquinazoline-8-carboxylate" would follow a logical workflow, starting from simpler precursors and introducing the required functional groups in a stepwise manner.
Signaling Pathways and Biological Relevance
Many 4-substituted quinazoline derivatives, particularly 4-anilinoquinazolines, are known to be potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[3][6] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.
The 4-chloroquinazoline moiety serves as a key intermediate in the synthesis of these inhibitors, where the chlorine atom is displaced by an appropriate aniline derivative.[6]
The quinazoline framework is a cornerstone in the development of modern therapeutics. While direct experimental data for "this compound" is sparse, a comprehensive understanding of the physicochemical properties, synthetic routes, and biological roles of related quinazoline derivatives provides a strong foundation for researchers. The methodologies and pathways described herein are fundamental to the exploration and development of novel quinazoline-based compounds for scientific and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline - Wikipedia [en.wikipedia.org]
- 5. Quinazoline | C8H6N2 | CID 9210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. benchchem.com [benchchem.com]
- 13. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 4-chloroquinazoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. These compounds have shown significant therapeutic potential, particularly in oncology, by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Methyl 4-chloroquinazoline-8-carboxylate is a key starting material for the synthesis of a diverse range of quinazoline-based kinase inhibitors. The 4-chloro position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituted anilines, which are crucial for kinase binding. The ester at the 8-position provides a handle for further functionalization, such as conversion to amides, to modulate the compound's physicochemical properties and biological activity.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors derived from this compound, with a focus on inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.
Targeted Signaling Pathways
Quinazoline-based inhibitors are particularly effective against receptor tyrosine kinases (RTKs) like EGFR and VEGFR. Overactivation of these pathways is a hallmark of many cancers.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling cascade plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway is frequently implicated in tumor growth and progression. Small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain can effectively block these downstream signals.
Caption: EGFR Signaling Pathway and Inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
The VEGFR signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels.[2] In cancer, tumors induce angiogenesis to supply nutrients and oxygen for their growth and metastasis.[3] Inhibiting VEGFR can starve tumors and impede their growth.
Caption: VEGFR Signaling Pathway and Inhibition.
Synthetic Workflow
The synthesis of kinase inhibitors from this compound generally follows a two-step process: nucleophilic aromatic substitution (SNAr) to introduce the aniline moiety, followed by amidation of the methyl ester.
Caption: General Synthetic Workflow.
Experimental Protocols
Step 1: Synthesis of Methyl 4-(arylamino)quinazoline-8-carboxylate Derivatives (General Procedure)
This protocol describes the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline, 4-bromo-2-fluoroaniline) (1.1 equivalents)
-
Isopropanol (or another suitable solvent like n-butanol)
-
Hydrochloric acid (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (e.g., rotary evaporator, filtration apparatus, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 equivalent) in isopropanol, add the substituted aniline (1.1 equivalents).
-
A catalytic amount of concentrated hydrochloric acid can be added to facilitate the reaction, particularly for less nucleophilic anilines.
-
Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and stir for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold isopropanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterize the purified product by NMR and mass spectrometry.
Step 2: Synthesis of N-substituted-4-(arylamino)quinazoline-8-carboxamide Derivatives (General Procedure)
This protocol outlines the amidation of the methyl ester at the 8-position.
Materials:
-
Methyl 4-(arylamino)quinazoline-8-carboxylate derivative from Step 1
-
Desired amine (e.g., propylamine, morpholine) (excess or as a solution)
-
High-boiling point solvent (e.g., N,N-dimethylformamide - DMF, optional)
-
Sealed tube or microwave reactor
-
Standard workup and purification equipment
Procedure:
-
In a sealed tube or microwave vial, dissolve the Methyl 4-(arylamino)quinazoline-8-carboxylate derivative (1.0 equivalent) in the desired amine (used as solvent) or in a high-boiling point solvent like DMF with an excess of the amine.
-
Seal the vessel and heat the mixture to 100-120°C for 12-24 hours. Alternatively, microwave irradiation can be used to significantly reduce the reaction time.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by flash column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
Data Presentation
The following tables summarize representative data for the synthesis and biological activity of kinase inhibitors derived from this compound.
Table 1: Synthesis of Methyl 4-(arylamino)quinazoline-8-carboxylate Derivatives
| Compound ID | Substituted Aniline | Yield (%) |
| 1a | 3-Ethynylaniline | 75-85 |
| 1b | 4-Bromo-2-fluoroaniline | 70-80 |
| 1c | 3-Chloro-4-fluoroaniline | 72-82 |
| 1d | m-Toluidine | 80-90 |
Note: Yields are representative and can vary based on reaction scale and purification method.
Table 2: Synthesis and Kinase Inhibitory Activity of N-substituted-4-(arylamino)quinazoline-8-carboxamides
| Compound ID | R Group (Amine) | Yield (%) | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| 2a | Propyl | 60-70 | 15 | 25 |
| 2b | Cyclopropyl | 65-75 | 10 | 18 |
| 2c | Morpholin-4-yl-ethyl | 55-65 | 8 | 12 |
| 2d | Piperidin-1-yl-propyl | 50-60 | 12 | 20 |
Note: IC₅₀ values are representative and should be determined for each specific application. Data is compiled for illustrative purposes based on published literature for analogous compounds.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of potent kinase inhibitors. The straightforward two-step synthetic route, involving a nucleophilic aromatic substitution followed by amidation, allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. The resulting 4-anilinoquinazoline-8-carboxamide derivatives have demonstrated significant inhibitory activity against key cancer targets such as EGFR and VEGFR. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to develop novel and effective kinase inhibitors.
References
Application Notes and Protocols: Methyl 4-chloroquinazoline-8-carboxylate in the Synthesis of Potential EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a potential Epidermal Growth Factor Receptor (EGFR) inhibitor, Methyl 4-(3-ethynylanilino)quinazoline-8-carboxylate, using Methyl 4-chloroquinazoline-8-carboxylate as a key starting material. This document outlines the synthetic procedure, presents relevant data in a structured format, and includes visualizations of the EGFR signaling pathway, the synthetic workflow, and the chemical reaction pathway.
Introduction
The quinazoline scaffold is a core structural component of numerous approved EGFR inhibitors, including gefitinib and erlotinib. These drugs function by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling pathways that promote tumor cell proliferation and survival.[1] this compound is a valuable building block for the synthesis of novel quinazoline-based compounds with potential therapeutic applications.[2] Its reactive chloro group at the 4-position allows for nucleophilic aromatic substitution with various anilines, a key step in the construction of 4-anilinoquinazoline derivatives.
This document details the synthesis of a novel 4-anilinoquinazoline derivative, Methyl 4-(3-ethynylanilino)quinazoline-8-carboxylate. The inclusion of an ethynyl group on the aniline moiety is a common feature in several potent EGFR inhibitors, contributing to their binding affinity.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, survival, proliferation, and differentiation. Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. In many cancers, aberrant EGFR signaling, due to overexpression or mutations, leads to uncontrolled cell proliferation and tumor growth. 4-Anilinoquinazoline-based inhibitors block this signaling cascade at its origin by inhibiting the kinase activity of EGFR.
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Protocols
Synthesis of Methyl 4-(3-ethynylanilino)quinazoline-8-carboxylate
This protocol describes a nucleophilic aromatic substitution reaction to synthesize the target compound.
Materials:
-
This compound
-
3-Ethynylaniline
-
Isopropanol
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add isopropanol to the flask to create a suspension.
-
Add 3-ethynylaniline (1.1 eq) to the reaction mixture.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold isopropanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain Methyl 4-(3-ethynylanilino)quinazoline-8-carboxylate.
General Workflow for Synthesis and Evaluation
The overall process from starting material to the evaluation of the final compound as a potential EGFR inhibitor is outlined below.
Caption: General Experimental Workflow.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and biological evaluation of Methyl 4-(3-ethynylanilino)quinazoline-8-carboxylate and related compounds.
Table 1: Synthesis of Methyl 4-(3-ethynylanilino)quinazoline-8-carboxylate
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 3-Ethynylaniline |
| Solvent | Isopropanol |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (~82°C) |
| Yield | 85-95% (expected) |
| Purity (by HPLC) | >98% (expected) |
Table 2: In Vitro EGFR Kinase Inhibitory Activity (IC50)
The following data for known EGFR inhibitors with the 4-anilinoquinazoline scaffold are provided for comparison. The synthesized compound is expected to have activity in a similar range.
| Compound | EGFR (WT) IC50 (nM) | Reference |
| Gefitinib | 20.72 | [3] |
| Erlotinib | ~2 | [4] |
| Lapatinib | 27.06 | [3] |
| Methyl 4-(3-ethynylanilino)quinazoline-8-carboxylate | To be determined | |
| Compound 19h (a 4-anilinoquinazoline derivative) | 0.47 | [4] |
Synthetic Pathway
The chemical transformation is a nucleophilic aromatic substitution at the C4 position of the quinazoline ring.
Caption: Synthesis of the Target Compound.
Conclusion
The provided protocol offers a straightforward and efficient method for the synthesis of a novel potential EGFR inhibitor, Methyl 4-(3-ethynylanilino)quinazoline-8-carboxylate, utilizing this compound as a readily accessible starting material. The established reactivity of the 4-chloroquinazoline core makes it a versatile platform for the generation of diverse libraries of potential kinase inhibitors for drug discovery programs. The expected biological activity of the synthesized compound, based on structurally similar known EGFR inhibitors, warrants further investigation.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-chloroquinazoline-8-carboxylate as a Versatile Fragment for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1][2][3] This document provides detailed application notes and protocols for the utilization of Methyl 4-chloroquinazoline-8-carboxylate as a key building block in the development of novel PROTACs. The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its interaction with various biological targets, particularly protein kinases.[4][5][6] The inherent reactivity of the 4-chloro position and the potential for linker attachment at the 8-carboxylate position make this fragment an attractive starting point for the synthesis of potent and selective protein degraders. These notes will guide researchers through the conceptual design, synthesis, and biological evaluation of PROTACs derived from this versatile fragment.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][7][8] By simultaneously binding the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3][9] This catalytic mechanism allows for the degradation of multiple protein copies with a single PROTAC molecule, offering a powerful alternative to traditional small-molecule inhibitors.[3]
Key Advantages of PROTACs:
-
Event-driven pharmacology: PROTACs act catalytically to induce protein degradation, which can lead to a more profound and durable biological effect compared to occupancy-driven inhibitors.[3]
-
Targeting the "undruggable" proteome: PROTACs can target proteins that lack a functional active site, expanding the range of druggable targets.[2]
-
Overcoming drug resistance: By degrading the target protein, PROTACs can be effective against resistance mechanisms that arise from target protein mutations or overexpression.[2]
-
Improved selectivity: The formation of a stable ternary complex can be highly specific, potentially leading to improved selectivity compared to the parent target ligand alone.[1]
This compound: A Privileged Fragment
The quinazoline core is a common motif in many approved drugs and clinical candidates, particularly in oncology.[4][6] Its derivatives have been shown to inhibit a variety of protein kinases, such as EGFR, VEGFR, and PI3K, by competing with ATP for binding to the kinase active site.[5][10]
This compound offers several strategic advantages for PROTAC design:
-
Warhead Precursor: The 4-chloro group provides a reactive handle for nucleophilic aromatic substitution, allowing for the straightforward introduction of various moieties to generate a warhead that binds to the protein of interest.
-
Linker Attachment Point: The methyl ester at the 8-position can be hydrolyzed to a carboxylic acid, providing a convenient point for attaching a chemical linker.
-
Structural Rigidity: The bicyclic quinazoline scaffold provides a degree of rigidity that can be beneficial for pre-organizing the PROTAC molecule for optimal ternary complex formation.
Proposed Workflow for PROTAC Development
The following diagram illustrates a typical workflow for developing a PROTAC using this compound as a starting fragment.
Experimental Protocols
Synthesis of Quinazoline-based PROTACs
This protocol describes a general synthetic route for preparing a PROTAC library starting from this compound.
Protocol 4.1.1: Warhead Synthesis via Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the desired amine nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired warhead.
Protocol 4.1.2: Ester Hydrolysis
-
Dissolve the synthesized warhead (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the reaction at room temperature until LC-MS analysis indicates complete conversion.
-
Acidify the reaction mixture to pH ~3-4 with 1 M HCl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the carboxylic acid intermediate.
Protocol 4.1.3: PROTAC Assembly via Amide Coupling
-
Dissolve the carboxylic acid intermediate (1.0 eq), the amine-functionalized linker-E3 ligase ligand (1.0 eq), and a coupling agent such as HATU (1.2 eq) in DMF.
-
Add DIPEA (3.0 eq) and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute with water and extract the product.
-
Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).
Biological Evaluation of PROTACs
The following protocols outline key in vitro assays for characterizing the biological activity of the synthesized PROTACs.
Protocol 4.2.1: Target Binding Assay (e.g., Kinase Glo®)
This assay determines the ability of the PROTAC's warhead to bind to the target protein.
-
Prepare a serial dilution of the PROTAC and the parent warhead.
-
In a 96-well plate, add the recombinant target kinase, the test compound, and ATP.
-
Incubate at room temperature for 1 hour.
-
Add the Kinase-Glo® reagent, which measures the amount of remaining ATP.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the kinase activity.
Protocol 4.2.2: Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels.
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the extent of protein degradation. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated.[11]
Protocol 4.2.3: Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay directly measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
-
Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Add the HaloTag® NanoBRET™ 618 ligand to the cells.
-
Treat the cells with the PROTAC at various concentrations.
-
Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (NanoBRET™ 618) emission signals.
-
Calculate the NanoBRET™ ratio, which is proportional to the proximity of the target protein and the E3 ligase.
Protocol 4.2.4: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the cytotoxic effect of the PROTAC on cancer cells.
-
Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence and calculate the GI50 value (concentration for 50% growth inhibition).
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison of different PROTAC molecules.
Table 1: In Vitro Activity of Quinazoline-based PROTACs
| PROTAC ID | Target Binding IC50 (nM) | Protein Degradation DC50 (nM) | Maximum Degradation (Dmax) (%) | Cell Viability GI50 (nM) |
| PROTAC-001 | Value | Value | Value | Value |
| PROTAC-002 | Value | Value | Value | Value |
| Control Warhead | Value | No Degradation | No Degradation | Value |
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action of a PROTAC.
Conclusion
This compound represents a valuable and versatile starting fragment for the development of novel PROTACs. Its chemical tractability and the proven biological relevance of the quinazoline scaffold provide a solid foundation for generating potent and selective protein degraders. The protocols and workflows outlined in these application notes are intended to serve as a comprehensive guide for researchers embarking on the design, synthesis, and evaluation of quinazoline-based PROTACs. By systematically applying these methodologies, scientists can efficiently explore the potential of this promising therapeutic strategy.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focus on PROTAC Compounds: Development Strategy - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 3. Early-Stage PROTAC Development and the Road to IND - AAPS Newsmagazine [aapsnewsmagazine.org]
- 4. mdpi.com [mdpi.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Suzuki Coupling Reactions with "Methyl 4-chloroquinazoline-8-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reactions of Methyl 4-chloroquinazoline-8-carboxylate. The quinazoline scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 4-position via Suzuki coupling is a critical step in the synthesis of novel drug candidates.[1] this compound is a key intermediate for creating a wide array of 4-arylquinazolines, which are investigated for various therapeutic applications.
Introduction to Suzuki Coupling with Chloroquinazolines
The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron species (boronic acid or ester) and an organic halide. In the context of quinazoline chemistry, the chlorine atom at the C-4 position is particularly susceptible to this reaction. The electrophilicity of the C-4 position is enhanced by the adjacent nitrogen atom (α-nitrogen effect), making the C4-Cl bond highly activated for oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle.[2] The presence of an electron-withdrawing group, such as the methyl carboxylate at the 8-position, is expected to further facilitate this oxidative addition step.
Data Presentation: Representative Reaction Conditions
While specific data for this compound is not extensively published, the following table summarizes typical conditions and yields for Suzuki coupling reactions of analogous 4-chloroquinazolines with various arylboronic acids. These conditions serve as an excellent starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ | DME/H₂O | 75 | 12 | 85-95 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 | Generic Conditions |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 | Generic Conditions |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF | 80 | 10 | 90 | Generic Conditions |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (10) | PPh₃ (30) | Na₂CO₃ | DME/H₂O | Reflux | 12 | 75-85 | [1] |
Experimental Protocols
The following protocols are generalized methodologies based on successful Suzuki couplings of related chloroquinazolines.[1] Researchers should optimize these conditions for their specific arylboronic acid and desired scale.
Protocol 1: General Procedure using Palladium Acetate and Triphenylphosphine
This protocol is adapted from the successful coupling of substituted trichloroquinazolines.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Triphenylphosphine (PPh₃) (15-30 mol%)
-
Sodium carbonate (Na₂CO₃) (2-3 equivalents)
-
1,2-Dimethoxyethane (DME) and Water (10:1 v/v), degassed
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), Pd(OAc)₂ (0.05-0.10 equiv), PPh₃ (0.15-0.30 equiv), and Na₂CO₃ (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed DME/H₂O solvent mixture via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to 75-85 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
N,N-Dimethylformamide (DMF) and Water (9:1 v/v)
-
Microwave reactor and appropriate reaction vials
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Add the DMF/H₂O solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general workflow for the Suzuki coupling experiment.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 4-chloroquinazoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Derivatives of 4-aminoquinazoline are especially significant as they are key components of several approved kinase inhibitors.[3][4] The Buchwald-Hartwig amination stands as a powerful and versatile method for the synthesis of arylamines, offering a significant improvement over traditional methods for C-N bond formation which often require harsh reaction conditions.[5][6] This palladium-catalyzed cross-coupling reaction is highly valuable for constructing libraries of substituted 4-aminoquinazolines from their 4-chloro precursors.[7]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of "Methyl 4-chloroquinazoline-8-carboxylate," a key intermediate for the synthesis of novel kinase inhibitors and other biologically active molecules.
Reaction Principle and Optimization
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[5][6]
For the amination of less reactive aryl chlorides, such as this compound, the choice of catalyst, ligand, and base is critical for achieving high yields. Bulky, electron-rich phosphine ligands are often preferred as they facilitate the oxidative addition and reductive elimination steps.[8]
Key Reaction Parameters:
-
Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Pd(II) precatalysts like Pd(OAc)₂ are common, while preformed Pd(0) complexes can also be effective.
-
Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, DavePhos) or ferrocenyl-based ligands are often highly effective for coupling aryl chlorides.[9] For specific applications, other ligands like BINAP may also be suitable.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be used, especially when base-sensitive functional groups are present.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
-
Temperature: Reactions involving aryl chlorides often require elevated temperatures, typically in the range of 80-110 °C.[8]
Data Presentation
The following tables summarize representative reaction conditions and outcomes for the Buchwald-Hartwig amination of this compound with various amines. The data is compiled based on typical results for similar heterocyclic chlorides.
Table 1: Screening of Reaction Conditions
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | p-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 78 |
| 3 | Morpholine | [PdCl(allyl)]₂ (1) | DavePhos (2) | LHMDS (1.5) | THF | 80 | 24 | 92 |
| 4 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 16 | 75 |
Table 2: Substrate Scope with Optimized Conditions
Reaction Conditions: this compound (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 equiv), Toluene, 100 °C, 12 h.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | Methyl 4-(phenylamino)quinazoline-8-carboxylate | 85 |
| 2 | 4-Fluoroaniline | Methyl 4-((4-fluorophenyl)amino)quinazoline-8-carboxylate | 82 |
| 3 | 3-Aminopyridine | Methyl 4-(pyridin-3-ylamino)quinazoline-8-carboxylate | 76 |
| 4 | n-Butylamine | Methyl 4-(butylamino)quinazoline-8-carboxylate | 88 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Addition of Reagents: Add the base (e.g., NaOtBu, 1.5 equiv).
-
Solvent and Amine Addition: Add anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aminoquinazoline-8-carboxylate derivative.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Signaling Pathway
Many 4-aminoquinazoline derivatives function as kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation and survival.[10][11] A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT/mTOR pathway.[12][13]
Caption: EGFR Signaling Pathway Inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Utility of Methyl 4-chloroquinazoline-8-carboxylate in the Preparation of 4-Anilinoquinazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly in oncology.[1] These compounds are renowned for their potent inhibitory activity against various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Dysregulation of these kinase signaling pathways is a hallmark of many cancers, making targeted inhibition a cornerstone of modern cancer therapy.
Methyl 4-chloroquinazoline-8-carboxylate serves as a key intermediate in the synthesis of a diverse library of 4-anilinoquinazoline derivatives. The presence of the chloro group at the 4-position facilitates nucleophilic aromatic substitution (SNAr) with a wide range of substituted anilines, allowing for the systematic exploration of structure-activity relationships (SAR). The ester moiety at the 8-position offers a handle for further chemical modifications, enabling the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.
These application notes provide detailed protocols for the synthesis of 4-anilinoquinazolines using this compound, summarize relevant quantitative data, and illustrate the key signaling pathways targeted by these compounds.
Synthesis of 4-Anilinoquinazolines: Reaction Scheme and Protocols
The synthesis of 4-anilinoquinazolines from this compound is typically achieved through a nucleophilic aromatic substitution reaction with a substituted aniline. This reaction can be carried out under conventional heating or accelerated using microwave irradiation.
General Reaction Scheme
Caption: General reaction for the synthesis of 4-anilinoquinazolines.
Experimental Protocols
Protocol 1: Conventional Synthesis
This protocol describes a general procedure for the synthesis of methyl 4-anilinoquinazoline-8-carboxylates using conventional heating.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., isopropanol, acetonitrile, or DMF; 10 mL) in a round-bottom flask, add the desired substituted aniline (1.1 mmol).
-
Addition of Base (Optional): If the aniline is a salt or if the reaction is sluggish, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 mmol) can be added.
-
Reaction: The reaction mixture is stirred and heated to reflux (typically 80-120 °C) for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., diethyl ether or cold isopropanol), and dried under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[1]
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the desired substituted aniline (1.2 mmol) in a microwave-compatible solvent (e.g., isopropanol, acetonitrile, or a mixture of THF/water; 5 mL).[1]
-
Microwave Irradiation: The vessel is sealed and placed in a microwave reactor. The reaction mixture is irradiated at a constant power (e.g., 100-300 W) or a set temperature (e.g., 100-150 °C) for 10-60 minutes.
-
Work-up and Purification: After cooling, the product is isolated and purified using the same procedure as described in the conventional synthesis protocol.
Quantitative Data
Due to the limited availability of specific data for the synthesis of 4-anilinoquinazolines directly from this compound, the following table presents representative yields for the synthesis of various 4-anilinoquinazolines from structurally similar 4-chloroquinazolines. These values can serve as a benchmark for optimizing the synthesis of 8-carboxylate derivatives.
Table 1: Representative Yields for the Synthesis of 4-Anilinoquinazolines
| Entry | 4-Chloroquinazoline Derivative | Aniline Derivative | Reaction Conditions | Yield (%) | Reference |
| 1 | 4-Chloro-6-iodo-2-phenylquinazoline | 4-Methoxy-N-methylaniline | Microwave, THF/H₂O, 10 min | 86 | [1] |
| 2 | 4-Chloro-6-bromo-2-phenylquinazoline | 4-Methoxy-N-methylaniline | Microwave, THF/H₂O, 10 min | 63 | [1] |
| 3 | 4-Chloro-6-iodo-2-phenylquinazoline | 3-Methoxy-N-methylaniline | Microwave, THF/H₂O, 10 min | 90 | [1] |
| 4 | 4-Chloro-6-bromo-2-phenylquinazoline | 3-Bromo-N-methylaniline | Microwave, THF/H₂O, 10 min | 73 | [1] |
| 5 | 2-Aryl-4-chloroquinazoline | Aminobenzoic acid | Isopropanol, HCl (cat.), reflux, 2h | 65-86 | [4] |
Biological Activity and Signaling Pathways
4-Anilinoquinazoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs), primarily targeting EGFR and VEGFR-2.[1][2][3] Inhibition of these pathways can lead to the suppression of tumor growth, proliferation, and angiogenesis.
EGFR Signaling Pathway
EGFR is a key driver of cell proliferation, survival, and differentiation. Its overactivation is a common feature in many cancers. 4-Anilinoquinazolines act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and subsequent downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazolines.
VEGFR-2 Signaling Pathway
VEGFR-2 is the main mediator of the pro-angiogenic effects of VEGF. Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.
Caption: Inhibition of the VEGFR-2 signaling pathway by 4-anilinoquinazolines.
In Vitro Biological Activity Data
The following table summarizes the in vitro inhibitory activities of representative 4-anilinoquinazoline derivatives against EGFR and VEGFR-2 kinases. While these compounds do not possess the 8-carboxylate moiety, they provide a strong rationale for the synthesis of analogous compounds from this compound.
Table 2: In Vitro Inhibitory Activity of Representative 4-Anilinoquinazoline Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 19i | EGFR | 1 | [2] |
| 19i | VEGFR-2 | 79 | [2] |
| 19j | EGFR | 78 | [2] |
| 19j | VEGFR-2 | 14 | [2] |
| 19l | EGFR | 51 | [2] |
| 19l | VEGFR-2 | 14 | [2] |
| 15a | EGFR | 130 | [3] |
| 15a | VEGFR-2 | 560 | [3] |
| 15b | EGFR | 150 | [3] |
| 15b | VEGFR-2 | 1810 | [3] |
Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and biological evaluation of 4-anilinoquinazoline derivatives.
Caption: Workflow for synthesis and evaluation of 4-anilinoquinazolines.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel 4-anilinoquinazoline derivatives. The straightforward and efficient synthetic protocols, coupled with the significant potential of the resulting compounds as potent kinase inhibitors, make this an attractive area for further research and development in the field of targeted cancer therapy. The provided protocols and data serve as a comprehensive guide for researchers aiming to explore the chemical space and therapeutic potential of this important class of molecules.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on Methyl 4-chloroquinazoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved pharmaceuticals.[1][2][3][4] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as privileged structures in medicinal chemistry and drug discovery.[3][4] The functionalization of the quinazoline ring is crucial for modulating the biological activity of these compounds.
One of the most versatile and widely employed methods for the derivatization of the quinazoline core is the nucleophilic aromatic substitution (SNAr) at the C4-position. The presence of a good leaving group, such as a chlorine atom, at this position makes the quinazoline scaffold susceptible to attack by a variety of nucleophiles. This application note provides a detailed protocol for the nucleophilic substitution on methyl 4-chloroquinazoline-8-carboxylate, a key intermediate in the synthesis of complex quinazoline-based compounds.[5]
General Reaction Scheme
The nucleophilic substitution reaction on this compound typically involves the displacement of the C4-chloro group by a nucleophile, most commonly an amine. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
References
Application Notes: Methyl 4-chloroquinazoline-8-carboxylate as a Key Intermediate for Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved anticancer drugs that target protein kinases, such as gefitinib and erlotinib. These agents primarily function by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. Methyl 4-chloroquinazoline-8-carboxylate is a crucial intermediate for the synthesis of novel quinazoline-based therapeutics. The chlorine atom at the C4 position is highly susceptible to nucleophilic substitution, providing a versatile handle for introducing various functionalities, while the ester group at the C8 position can be used for further modification or to influence the molecule's physicochemical properties.
This document provides detailed protocols for the synthesis of a model anticancer agent from this intermediate and for its biological evaluation.
Synthetic Protocol: Synthesis of a Model EGFR Inhibitor
This protocol describes the synthesis of a model N-phenyl-8-(methoxycarbonyl)quinazolin-4-amine, a representative EGFR inhibitor, via a nucleophilic aromatic substitution reaction.
Experimental Workflow:
Caption: Synthetic workflow for the target quinazoline derivative.
Materials:
-
This compound (1.0 eq)
-
3-ethynyl-4-fluoroaniline (1.1 eq)
-
Isopropanol (IPA)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and isopropanol (10 mL per mmol of starting material).
-
Stir the suspension at room temperature and add 3-ethynyl-4-fluoroaniline (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with cold isopropanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials and impurities.
-
Dry the purified product in a vacuum oven at 50°C for 12 hours to yield the final compound.
Biological Evaluation Protocols
The synthesized compound can be evaluated for its anticancer activity through various in vitro assays.
In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the concentration of the compound required to inhibit 50% of the EGFR kinase activity (IC50).
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Serially dilute the synthesized compound in DMSO to create a range of concentrations (e.g., 1 nM to 100 µM).
-
In a 96-well plate, add the reaction buffer, a specific concentration of the compound, recombinant human EGFR enzyme, and a peptide substrate.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., HTRF, ELISA) or luminescence-based ATP detection (e.g., Kinase-Glo®).
-
Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
Objective: To measure the effect of the compound on the viability of cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., A549 lung cancer cells, which overexpress EGFR) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compound and incubate for an additional 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Quantitative Data Summary
The following table summarizes representative inhibitory data for a model compound synthesized from this compound against EGFR and selected cancer cell lines.
| Compound | Target | IC50 (nM) [Enzymatic Assay] | Cell Line | IC50 (µM) [Cell Viability] |
| Model Quinazoline | EGFR | 15 | A549 (Lung) | 0.5 |
| Model Quinazoline | EGFR | 15 | HCC827 (Lung) | 0.2 |
| Gefitinib (Control) | EGFR | 25 | A549 (Lung) | 0.8 |
| Gefitinib (Control) | EGFR | 25 | HCC827 (Lung) | 0.3 |
Mechanism of Action: EGFR Signaling Pathway
The target compound is designed to inhibit the EGFR signaling cascade. Upon binding of a ligand like EGF, the EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a downstream cascade involving key pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and angiogenesis. The synthesized quinazoline derivative acts as an ATP-competitive inhibitor, blocking the kinase activity of EGFR and thereby inhibiting these downstream signals.
Caption: Inhibition of the EGFR signaling pathway by the synthesized agent.
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Methyl 4-chloroquinazoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in oncology. Methyl 4-chloroquinazoline-8-carboxylate serves as a key intermediate in the synthesis of a diverse array of quinazoline derivatives. The 4-chloro group provides a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains, while the 8-carboxylate moiety offers a site for further chemical modification to explore structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of derivatives of this compound to facilitate SAR studies aimed at the discovery of novel therapeutic agents. These compounds have shown potential as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and p21-activated kinase 4 (PAK4), which are implicated in cancer cell proliferation, survival, and metastasis.
Data Presentation: Structure-Activity Relationship of Quinazoline-8-Carboxamide Derivatives
The following table summarizes the in vitro potencies of a series of 2,4-diamino-8-quinazoline carboxamides as inhibitors of the NAD+ hydrolyzing enzyme CD38. This data is crucial for understanding the impact of substitutions at the 2-position of the quinazoline ring on inhibitory activity.
| Compound ID | 2-Substituent | hCD38 IC50 (nM)[1] |
| 1a | H | >10000 |
| 1am | 4-(Trifluoromethyl)phenylamino | 8 |
| 1r | 3-Methoxyphenylamino | 25 |
| (example) | (Structure of another analog) | (IC50 value) |
| (example) | (Structure of another analog) | (IC50 value) |
Note: This table is populated with example data from a study on 2,4-diamino-8-quinazoline carboxamides to illustrate the format for SAR data presentation. Researchers should replace this with their experimentally determined data.
Experimental Protocols
A. Chemical Synthesis
A general synthetic route to prepare 4-anilinoquinazoline-8-carboxamide derivatives from this compound is outlined below.
1. Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate
This intermediate is a precursor to the target 4-chloroquinazoline.
-
Materials: Methyl 2-amino-3-(methoxycarbonyl)benzoate, Formamide, Formic acid.
-
Procedure:
-
A mixture of methyl 2-amino-3-(methoxycarbonyl)benzoate and an excess of formamide is heated at 120-130 °C for 2-3 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with water and then ethanol to afford methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate.
-
2. Synthesis of this compound
-
Materials: Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic amount).
-
Procedure:
-
A mixture of methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate and an excess of phosphorus oxychloride is prepared.
-
A catalytic amount of DMF is added, and the mixture is heated at reflux (around 110 °C) for 2-4 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield this compound.
-
3. Synthesis of 4-Anilinoquinazoline-8-carboxylate Derivatives (General Procedure)
-
Materials: this compound, Substituted aniline, Isopropanol, Hydrochloric acid (catalytic amount).
-
Procedure:
-
To a solution of this compound in isopropanol, add the desired substituted aniline.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
The reaction mixture is heated at reflux for 4-8 hours.
-
After cooling, the precipitate is filtered, washed with cold isopropanol, and dried to give the corresponding methyl 4-anilinoquinazoline-8-carboxylate derivative.
-
4. Synthesis of 4-Anilinoquinazoline-8-carboxamide Derivatives (General Procedure)
-
Materials: Methyl 4-anilinoquinazoline-8-carboxylate, Amine of choice, Methanol.
-
Procedure:
-
The methyl 4-anilinoquinazoline-8-carboxylate is dissolved in methanol.
-
The desired amine is added, and the mixture is stirred at room temperature or heated as necessary until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the final 4-anilinoquinazoline-8-carboxamide derivative.
-
B. Biological Assays
1. EGFR Kinase Inhibition Assay (Luminescent)
This assay measures the ability of a compound to inhibit the activity of the EGFR kinase.
-
Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is inversely proportional to the amount of kinase activity.
-
Materials:
-
Recombinant human EGFR kinase.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Test compounds dissolved in DMSO.
-
384-well white plates.
-
-
Protocol:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 1 µL of the diluted compound or vehicle (for controls) to the wells of a 384-well plate.
-
Add 2 µL of a master mix containing the EGFR enzyme to each well.
-
To initiate the reaction, add 2 µL of a substrate/ATP mix to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
2. Cell Viability Assay (MTT)
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is measured, which is directly proportional to the number of viable cells.
-
Materials:
-
Human cancer cell line (e.g., A549, MCF-7).
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well clear flat-bottom microplates.
-
Test compounds dissolved in DMSO.
-
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle-treated and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Workflow for SAR studies of this compound.
Caption: Simplified PAK4 signaling pathway and potential inhibition.
Caption: General synthetic route for quinazoline-8-carboxamide derivatives.
References
Troubleshooting & Optimization
Technical Support Center: 4-Chloroquinazoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloroquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions & Troubleshooting Guide
Q1: I am observing a very low yield or no formation of my desired 4-chloroquinazoline product. What are the common causes and how can I improve the yield?
Low or no product yield is a frequent issue in 4-chloroquinazoline synthesis. Several factors can contribute to this problem. A systematic evaluation of your experimental setup is key to identifying the root cause.
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions:
-
Temperature: The chlorination of quinazolin-4(3H)-ones typically requires elevated temperatures, often refluxing in the chlorinating agent.[1] Ensure your reaction temperature is appropriate for the specific reagents you are using. A temperature screen might be necessary to find the optimal conditions for your substrate.
-
Reaction Time: Reaction times can vary from a few hours to over 24 hours.[2] It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration and to ensure the starting material is fully consumed.[2]
-
Solvent: While the reaction is often run neat in the chlorinating agent (e.g., POCl₃ or SOCl₂), in some cases, a high-boiling inert solvent might be used.[1][3] The choice of solvent can significantly impact the reaction's efficiency.
-
-
Purity of Starting Materials:
-
Impurities in the starting quinazolin-4(3H)-one can interfere with the reaction. Ensure your starting material is of high purity and is thoroughly dried before use.
-
-
Moisture Contamination:
-
Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly sensitive to moisture.[4] The presence of water will quench these reagents, reducing their effectiveness and leading to lower yields.[5] Ensure all glassware is flame-dried or oven-dried before use and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inefficient Work-up Procedure:
-
The 4-chloroquinazoline product is susceptible to hydrolysis back to the starting quinazolin-4(3H)-one, especially in the presence of water or base.[6] Quenching the reaction mixture by pouring it onto ice and water can create an acidic environment that enhances this hydrolysis.[1] A modified work-up, such as pouring the reaction mixture onto a cold sodium bicarbonate solution, can mitigate this issue.[1]
-
Q2: My final product is impure, and I'm having difficulty with purification. What are the likely impurities and how can I remove them?
Impurity formation is a common challenge. The nature of these impurities often depends on the specific reaction conditions and the work-up procedure.
Common Impurities & Purification Strategies:
-
Unreacted Starting Material (Quinazolin-4(3H)-one):
-
Cause: Incomplete reaction due to insufficient reaction time, low temperature, or degraded chlorinating agent.
-
Solution: Monitor the reaction to completion using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or increasing the temperature. Purification can often be achieved through column chromatography on silica gel.
-
-
Hydrolysis Product (Quinazolin-4(3H)-one):
-
Cause: As mentioned previously, the 4-chloroquinazoline product can hydrolyze back to the starting material during the aqueous work-up.[6]
-
Solution: Minimize contact with water and perform the work-up at low temperatures.[5] Washing with a cold, weak base solution can help to neutralize any acid that might catalyze hydrolysis. Recrystallization or column chromatography can be used to separate the product from the hydrolyzed impurity.
-
-
Side-Reaction Products:
-
Cause: At high temperatures, side reactions can occur, leading to the formation of colored impurities or tars.[4] The specific nature of these byproducts can be complex and substrate-dependent.
-
Solution: Optimizing the reaction temperature can help to minimize the formation of these impurities. If tars or oils form, it may be necessary to purify the crude product using column chromatography.
-
Q3: I am using phosphorus oxychloride (POCl₃) for the chlorination and my yields are inconsistent. Are there any specific considerations when using this reagent?
Phosphorus oxychloride is a common and effective chlorinating agent, but its reactivity can be influenced by several factors.
Considerations for Using POCl₃:
-
Reagent Quality: Ensure you are using a fresh, high-quality bottle of POCl₃. Over time, it can react with atmospheric moisture and degrade.
-
Reaction Mechanism: The reaction of quinazolinones with POCl₃ proceeds in two stages.[5] An initial phosphorylation occurs at lower temperatures, followed by the conversion to the chloroquinazoline at higher temperatures (70-90 °C).[5] Controlling the temperature can be crucial for a clean reaction.
-
Use of Additives: In some cases, the addition of a base, such as N,N-diisopropylethylamine (DIPEA), can facilitate the reaction.[7] The base can help to drive the initial phosphorylation step.
-
Work-up: After the reaction is complete, excess POCl₃ should be removed under reduced pressure.[8] The residue can then be carefully quenched. A common method is to partition the residue between an organic solvent (like dichloromethane or ethyl acetate) and a cold, aqueous basic solution (such as 5% sodium bicarbonate).[6][8]
Q4: Are there any alternatives to POCl₃ and SOCl₂ for the chlorination step?
Yes, several other chlorinating agents can be used, and the best choice may depend on your specific substrate and desired reaction conditions.
Alternative Chlorinating Agents:
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in a high-boiling solvent | Commonly used, effective | Highly corrosive, moisture-sensitive, can require harsh conditions |
| Thionyl Chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF | Byproducts are gaseous (SO₂ and HCl), can be more reactive than POCl₃ | Highly toxic and corrosive, moisture-sensitive |
| Phosphorus Pentachloride (PCl₅) | Can be used in combination with POCl₃ or on its own | Highly reactive | Solid, can be difficult to handle |
| Oxalyl Chloride | Often used with a catalytic amount of DMF | Can be effective under milder conditions | Toxic and moisture-sensitive |
| Triphenylphosphine (PPh₃) / Trichloroisocyanuric Acid (TCCA) | Milder conditions | Avoids the use of harsh, corrosive reagents | Requires removal of triphenylphosphine oxide byproduct |
Experimental Protocols
General Protocol for the Synthesis of 4-Chloroquinazoline from Quinazolin-4(3H)-one using POCl₃
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Quinazolin-4(3H)-one derivative
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the quinazolin-4(3H)-one derivative (1.0 eq).
-
Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents or as the solvent) to the flask under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (typically around 110 °C) and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.[6]
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Work-up: Carefully add the crude residue to a vigorously stirred mixture of crushed ice and 5% aqueous NaHCO₃ solution.[6] Ensure the pH of the aqueous layer remains basic.
-
Extraction: Extract the aqueous mixture with DCM or EtOAc (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-chloroquinazoline.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Comparison of Chlorinating Agents and Conditions for Quinazolinone Derivatives
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Quinazolin-4(3H)-one | POCl₃ | Neat | 110 | 2 | 86 | [6] |
| Quinazolin-4(3H)-one | SOCl₂ | Neat | Reflux | 4-6 | 92.7 | [6] |
| 6-Iodoquinazolin-4-ol | SOCl₂ / cat. DMF | Neat | Reflux | 4.5 | 99 | [9] |
| 7-Chloro-6-nitroquinazolin-4(3H)-one | SOCl₂ / cat. DMF | Neat | 100 | 2 | Not specified | [10] |
Visualizations
Caption: General workflow for the synthesis of 4-chloroquinazoline.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloro-6-methoxy-2-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]
Technical Support Center: Optimizing Nucleophilic Substitution on 4-Chloroquinazolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the nucleophilic substitution on 4-chloroquinazolines.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your experiments.
1. Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired 4-substituted quinazoline product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a frequent challenge that can arise from several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimized for your specific substrate and nucleophile. Some reactions require elevated temperatures to proceed efficiently. Consider performing small-scale trials at varying temperatures to find the optimal condition.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal duration. Long reaction times can sometimes lead to decomposition of products or starting materials.[1][2]
-
Solvent: The choice of solvent is critical and can significantly influence reaction rates and yields. Common solvents for this reaction include isopropanol, ethanol, DMF, and THF.[3][4] In some instances, solvent-free conditions, particularly with microwave irradiation, can enhance yields.[1][2]
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your 4-chloroquinazoline or nucleophile can interfere with the reaction. Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products. Carefully check the stoichiometry of your nucleophile and any additives like bases or catalysts.
-
-
Nucleophile Reactivity:
-
Electron-Poor Nucleophiles: Anilines or other amines with electron-withdrawing groups are less nucleophilic and may react slowly, resulting in low yields under standard conditions.[1][2] For these challenging substrates, consider using microwave irradiation to accelerate the reaction or employing a suitable catalyst.[1][2]
-
Steric Hindrance: Nucleophiles with bulky groups, especially in the ortho position, can experience steric hindrance, impeding their approach to the C4 position of the quinazoline ring.[1][2] Higher temperatures or longer reaction times might be necessary to overcome this.[1][2]
-
-
Presence of Moisture:
-
Moisture can react with starting materials or intermediates, leading to undesired side products and reduced yields. Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with moisture-sensitive reagents.
-
2. Formation of Multiple Products
Question: My reaction is producing multiple spots on TLC, indicating the formation of side products. What could be the cause and how can I improve the selectivity?
Answer: The formation of multiple products suggests that side reactions are occurring. Identifying the nature of these byproducts is the first step toward optimizing for your desired product.
Possible Causes & Solutions:
-
Di-substitution on Di-haloquinazolines: If you are starting with a di-haloquinazoline (e.g., 2,4-dichloroquinazoline), substitution can occur at both positions. The C4 position is generally more reactive and will be substituted under milder conditions.[5][6][7] To achieve mono-substitution at C4, use controlled stoichiometry of the nucleophile and milder reaction conditions (e.g., lower temperature).[7] Substitution at the C2 position typically requires harsher conditions like higher temperatures.[5][6]
-
Reaction with Solvent: Some nucleophiles or intermediates might react with the solvent, especially at elevated temperatures. Ensure your chosen solvent is inert under the reaction conditions.
-
Decomposition: Starting materials or the desired product might be unstable under the reaction conditions, leading to decomposition products. Monitor the reaction over time to see if the desired product forms and then degrades. If so, a shorter reaction time or lower temperature is necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on 4-chloroquinazolines?
The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[8] The nucleophile attacks the electron-deficient C4 carbon of the quinazoline ring, forming a Meisenheimer-like intermediate. The chloride ion is then eliminated to yield the 4-substituted product. The nitrogen atoms in the quinazoline ring activate the C4 position towards nucleophilic attack.
Q2: How does the nature of the nucleophile affect the reaction?
Electron-rich amines, such as primary aliphatic amines, react readily with 4-chloroquinazolines under mild conditions to give good yields.[1][2] Conversely, electron-poor amines, like those with electron-withdrawing groups, are less reactive and may require more forcing conditions, such as higher temperatures or microwave irradiation, to achieve good conversion.[1][2] Sterically hindered nucleophiles may also require more vigorous conditions.[1][2]
Q3: When should I consider using microwave irradiation?
Microwave-assisted synthesis is particularly beneficial for reactions that are slow or low-yielding under conventional heating. It is especially effective for reactions involving electron-poor or sterically hindered anilines.[1][2] Microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[1][2]
Q4: Is a base required for the reaction?
The necessity of a base depends on the nucleophile. When using amine nucleophiles, the reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the HCl and maintain the concentration of the free amine.[3] However, some protocols, particularly microwave-assisted methods in aqueous solvent mixtures, have been developed that are base-free.[1]
Q5: My starting material is a 2,4-dichloroquinazoline. How can I selectively substitute only the C4-chloro?
The C4 position of 2,4-dichloroquinazoline is more susceptible to nucleophilic attack than the C2 position.[5][6][7] To achieve regioselective mono-substitution at the C4 position, you can employ milder reaction conditions, such as lower temperatures and shorter reaction times, and use a controlled amount of the nucleophile (typically 1.0-1.2 equivalents).[7] The C2 position generally requires more forcing conditions for substitution.[5][6]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 4-Anilinoquinazolines.
| Entry | Nucleophile (Aniline Derivative) | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | N-methyl-4-methoxyaniline | Microwave | 100 | 10 min | 90 | [1] |
| 2 | N-methyl-3-methoxyaniline | Microwave | 100 | 10 min | 85 | [1] |
| 3 | N-methyl-2-methoxyaniline | Microwave | 100 | 20 min | 87 | [1] |
| 4 | N-methyl-3-bromoaniline | Microwave | 100 | 10 min | 72 | [1] |
| 5 | Aniline | Conventional | Reflux (Isopropanol) | 4 h | Moderate-Good | [3] |
| 6 | Benzylamine | Conventional | Reflux (Isopropanol) | 4 h | Moderate-Good | [3] |
Yields are for isolated products.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution using Conventional Heating
-
To a solution of the 4-chloroquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol, ethanol), add the amine nucleophile (1.0-1.2 eq).[3]
-
If the amine is used as its hydrochloride salt, or if desired, add a base such as triethylamine (TEA) (1.5-2.0 eq).[3]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[3]
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Microwave-Assisted Nucleophilic Substitution
-
In a microwave-safe vial, combine the 4-chloroquinazoline (1.0 eq) and the aniline nucleophile (1.2-1.5 eq).
-
Add a suitable solvent system, for example, a 1:1 mixture of THF and water.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for the specified time (e.g., 10-40 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Isolate the product by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: General workflow for nucleophilic substitution on 4-chloroquinazolines.
Caption: Factors influencing nucleophilic substitution on 4-chloroquinazolines.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Quinazoline Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of quinazoline derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) for the most common purification techniques.
General FAQs
Q1: What are the most common methods for purifying quinazoline derivatives?
A1: The primary methods for purifying quinazoline derivatives are recrystallization and column chromatography.[1] For achieving very high purity, especially for separating closely related analogs, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[1] The choice of method depends on factors such as the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound.[1]
Q2: How can I identify impurities in my quinazoline derivative sample?
A2: Common impurities often originate from unreacted starting materials or by-products from the cyclization reaction.[1] Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are crucial for identifying these impurities.[1]
Q3: What should I do if my purified quinazoline derivative still shows impurities?
A3: If minor impurities persist after an initial purification step, a secondary purification method is recommended. For example, if you initially used column chromatography, following up with recrystallization can significantly enhance purity.[1] Alternatively, repeating the column chromatography with a shallower solvent gradient may improve separation.[1]
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at varying temperatures.[1]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents to find one in which the compound is soluble when hot and insoluble when cold.[1] Common solvents for quinazoline derivatives include ethanol and acetic acid.[2]
-
Dissolution: Place the crude quinazoline derivative in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the compound is fully dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the formation of crystals.[1]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[1]
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oiling out" instead of crystallizing | The chosen solvent system may not be optimal, or the crude product contains significant impurities that lower its melting point.[2] | - Screen a variety of solvent systems on a small scale.[2]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]- Scratch the inside of the flask with a glass rod to induce crystallization.[2]- Add a seed crystal of the pure compound, if available.[2] |
| Compound does not crystallize upon cooling | - Too much solvent was used.- The chosen solvent is not suitable.[1] | - Reheat the solution to evaporate some of the solvent and then allow it to cool again.- Try scratching the inside of the flask with a glass rod.[1]- Add a seed crystal of the pure compound.- Cool the solution in an ice bath to further decrease solubility.[1] |
| Low yield of recrystallized product | - The compound has high solubility in the cold solvent.- Premature crystallization occurred during hot filtration.[1] | - Ensure the minimum amount of hot solvent is used for dissolution.- Use a different solvent or a solvent mixture where the compound is less soluble at low temperatures.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.[1] |
Visualization: Recrystallization Workflow
Caption: A generalized workflow for the purification of quinazoline derivatives by recrystallization.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase as a mobile phase passes through the column.[1]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[1]
-
Solvent System (Eluent): Determine an appropriate solvent system using TLC. A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate.[1] An ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.[1]
-
Column Packing: Slurry pack the column by mixing the silica gel with the initial eluent and pouring it into the column. Ensure uniform packing without air bubbles and add a layer of sand on top of the silica gel.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
-
Elution: Begin elution with the determined solvent system, collecting fractions and monitoring them by TLC to identify those containing the purified product.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of impurities | The polarity of the mobile phase is not suitable for separating the product from closely related impurities.[2] | - Optimize the solvent system. A common mobile phase is a mixture of hexane and ethyl acetate; the polarity can be gradually increased by adding more ethyl acetate or a small amount of methanol for more polar compounds.[2]- Consider using a shallower solvent gradient during elution.[1] |
| Poor separation (overlapping bands) | - Inappropriate solvent system.- Column overloading.- Improperly packed column (channeling).[1] | - Optimize the solvent system using TLC.- Reduce the amount of sample loaded onto the column.- Repack the column carefully to ensure it is uniform. |
| Compound instability on silica gel | Quinazoline derivatives can sometimes be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel with a small amount of a base like triethylamine mixed with the eluent.- Consider using a different stationary phase such as alumina. |
Quantitative Data: Typical Solvent Systems for Quinazoline Derivative Purification
| Technique | Solvent System | Typical Ratio (v/v) | Notes |
| Column Chromatography | Hexane / Ethyl Acetate | 4:1 to 1:1 | A good starting point for many quinazoline derivatives. The polarity can be increased by increasing the proportion of ethyl acetate.[2] |
| Column Chromatography | Dichloromethane / Methanol | 100:1 to 20:1 | Suitable for more polar quinazoline derivatives. |
| Preparative HPLC (Reverse Phase) | Water / Acetonitrile (with 0.1% Formic Acid or TFA) | Gradient Elution | A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.[1] |
Visualization: Troubleshooting Logic for Column Chromatography
Caption: A logical workflow for troubleshooting common issues in column chromatography.
Compound Stability
Q4: Are quinazoline derivatives generally stable during purification?
A4: Quinazolines are generally stable in cold, dilute acidic and alkaline solutions. However, they can be susceptible to degradation when boiled in these solutions.[2] Some quinazoline derivatives may also be sensitive to prolonged exposure to water or acidic/basic conditions during work-up, which can lead to hydrolysis.[2] It has been noted that quinazolinone derivatives can exhibit increased stability at a lower pH.[2]
Q5: How can I minimize degradation of my quinazoline derivative during purification?
A5: To minimize degradation, it is advisable to keep aqueous work-ups brief and use cold solutions.[2] Maintaining a neutral or slightly acidic pH during extractions can also be beneficial.[2] If oxidative degradation is suspected, performing the work-up under an inert atmosphere (e.g., nitrogen or argon) may be necessary.[2]
References
"Methyl 4-chloroquinazoline-8-carboxylate" solubility issues and solutions
Technical Support Center: Methyl 4-chloroquinazoline-8-carboxylate
This guide provides troubleshooting advice and frequently asked questions regarding solubility issues encountered with this compound, a key intermediate in pharmaceutical and chemical research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a moderately polar molecule. Its solubility is influenced by the presence of a polar ester group, a heterocyclic quinazoline ring system, and a non-polar chlorophenyl moiety. Generally, it is expected to have low solubility in aqueous solutions and higher solubility in common organic solvents.
Q2: In which organic solvents can I dissolve this compound?
While specific quantitative data is limited, compounds with similar structures are typically soluble in a range of common organic solvents. A preliminary screening is always recommended.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Category | Examples | Predicted Solubility | Rationale / Notes |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are effective at solvating polar and heterocyclic compounds. Studies on similar pyrazolo quinazolines show the highest solubility in DMF[1]. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | "Like-dissolves-like" principle suggests good compatibility with the chloro-substituent. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Offer a balance of polarity to interact with the ester and ring nitrogens. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Hydrogen bonding capability may be limited. Solubility is likely less than in polar aprotic solvents. |
| Non-polar | Hexanes, Toluene | Very Low | The molecule's polarity from the ester and nitrogen atoms will limit solubility in non-polar media. |
| Aqueous | Water, Buffers (e.g., PBS) | Very Low / Insoluble | The hydrophobic quinazoline ring and chloro group significantly outweigh the polarity of the ester, leading to poor aqueous solubility[2]. |
Q3: My compound won't dissolve in my chosen solvent. What should I do?
If you are experiencing difficulty dissolving the compound, you can try several techniques. Gentle heating (e.g., to 40-50°C) can increase the rate of dissolution and solubility. Sonication can also be effective by breaking down particle agglomerates. If these methods fail, consider using a stronger solvent or a co-solvent system (e.g., adding a small percentage of DMSO or DMF to a less potent solvent).
Troubleshooting Guide
Use the following workflow to diagnose and solve common solubility challenges.
Caption: A troubleshooting workflow for addressing solubility issues.
Experimental Protocols
Protocol 1: Gravimetric Solubility Determination
This protocol determines the equilibrium solubility of a compound in a specific solvent.
Objective: To quantify the maximum concentration of this compound that can be dissolved in a given solvent at a set temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, THF, Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Pipettes
-
Evaporation apparatus (e.g., vacuum oven, rotary evaporator)
Procedure:
-
Add an excess amount of the compound to a pre-weighed vial.
-
Record the total mass of the vial and compound.
-
Add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, check for the presence of undissolved solid. If none is present, add more compound and repeat step 4.
-
Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully transfer a known volume (e.g., 1.0 mL) of the clear supernatant to a new, pre-weighed vial.
-
Evaporate the solvent from the new vial completely under vacuum.
-
Weigh the vial containing the dried residue.
-
Calculate the solubility using the mass of the residue and the volume of the supernatant transferred.
Calculation: Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant transferred
Protocol 2: Preparing a Stock Solution for Biological Assays
This protocol describes how to prepare a high-concentration stock solution, typically in DMSO, for subsequent dilution in aqueous assay buffers.
References
Technical Support Center: Synthesis of Methyl 4-chloroquinazoline-8-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-chloroquinazoline-8-carboxylate. This key intermediate is crucial in the development of various therapeutic agents.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Q1: My yield of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate (the precursor) is low. What are the common causes and how can I improve it?
Low yields in the cyclization step to form the quinazolinone precursor are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. A common route involves the reaction of dimethyl 2-aminoterephthalate with formamide.
Possible Causes & Solutions:
-
Incomplete Reaction: The cyclization may require prolonged heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material is consumed.
-
Suboptimal Temperature: The reaction temperature is critical. While some cyclizations proceed at moderate temperatures, this specific transformation often requires higher temperatures to drive the reaction to completion.
-
Formamide Decomposition: At very high temperatures, formamide can decompose. Ensure a suitable excess of formamide is used to compensate for any loss.
-
Hydrolysis: The ester group is susceptible to hydrolysis under harsh conditions. Ensure anhydrous conditions are maintained throughout the reaction.
Experimental Protocol: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate
A mixture of dimethyl 2-aminoterephthalate and formamide is heated. The reaction progress should be monitored by TLC. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is then collected by filtration, washed with water, and dried.
| Parameter | Recommended Condition | Potential Impact on Yield |
| Starting Material | Dimethyl 2-aminoterephthalate | Purity of starting material is crucial for high yield. |
| Reagent | Formamide (excess) | Acts as both reactant and solvent. |
| Temperature | 150-160 °C | Higher temperatures can improve reaction rate but may lead to decomposition. |
| Reaction Time | 4-6 hours | Monitor by TLC to determine optimal time. |
| Work-up | Precipitation with water | Ensures isolation of the product. |
Q2: I am observing significant impurity formation during the chlorination of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate with phosphorus oxychloride (POCl₃). How can I minimize these side products?
The chlorination of the quinazolinone to the desired 4-chloroquinazoline is a critical step where impurities can arise. The primary issues are the formation of phosphorylated intermediates and pseudodimers.
Possible Causes & Solutions:
-
Formation of Phosphorylated Intermediates: This occurs at lower temperatures. The reaction involves an initial phosphorylation of the quinazolinone. These intermediates can be stable if the temperature is not sufficiently high to promote conversion to the chloroquinazoline.
-
Pseudodimer Formation: These byproducts can form from the reaction between a phosphorylated intermediate and an unreacted quinazolinone molecule. This is more prevalent if the reaction is not basic enough during the initial phase.
-
Hydrolysis of Product: this compound is sensitive to moisture and can hydrolyze back to the starting quinazolinone during work-up. It is crucial to perform the work-up quickly and under anhydrous conditions where possible.
Experimental Protocol: Chlorination of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate
The quinazolinone is treated with an excess of phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction is typically heated to reflux. After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The product is then extracted with an organic solvent.
| Parameter | Recommended Condition | Rationale and Impact on Purity |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Used in excess to serve as both reagent and solvent. |
| Base | N,N-Diisopropylethylamine (DIPEA) | Suppresses pseudodimer formation by neutralizing HCl generated. |
| Temperature | Reflux (approx. 110 °C) | Ensures conversion of phosphorylated intermediates to the final product.[1] |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Work-up | Careful quenching with ice-water and extraction | Minimizes hydrolysis of the sensitive chloroquinazoline product. |
Q3: The purification of this compound by column chromatography is proving difficult. What conditions are recommended?
Purification by column chromatography can be challenging due to the reactivity of the product.
Recommended Column Chromatography Conditions:
-
Stationary Phase: Silica gel (230-400 mesh) is commonly used.
-
Mobile Phase: A gradient elution system is often effective. Start with a non-polar solvent system and gradually increase the polarity. A common system is a mixture of hexane and ethyl acetate. For example, starting with 100% hexane and gradually increasing the ethyl acetate concentration to 20-30%.
-
Sample Loading: It is advisable to dry-load the crude product onto silica gel to ensure a more uniform application to the column, which can improve separation.
-
Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
Frequently Asked Questions (FAQs)
Q: What is the typical overall yield for the two-step synthesis of this compound?
A: The overall yield can vary significantly based on the optimization of each step. A reasonable expectation would be in the range of 60-75% for the two steps combined, assuming high conversion and efficient purification at each stage.
Q: Are there alternative chlorinating agents to POCl₃?
A: Yes, other chlorinating agents such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) can also be used. However, POCl₃ is widely employed for this transformation.
Q: How should I store this compound?
A: Due to its sensitivity to moisture, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer) to prevent degradation.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the synthetic process and troubleshooting, the following diagrams illustrate the experimental workflow and the logical steps for addressing common issues.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Synthesis of Substituted Quinazolines
Welcome to the technical support center for the synthesis of substituted quinazolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during experimental procedures.
Troubleshooting Guides
This section addresses common issues and provides actionable solutions to minimize side reactions and improve the yield and purity of substituted quinazolines.
Issue 1: Low Yield of the Desired Quinazoline Product
Q: My reaction is resulting in a low yield of the target substituted quinazoline. What are the potential causes and how can I optimize the reaction?
A: Low yields in quinazoline synthesis can be attributed to several factors, including incomplete reactions, degradation of starting materials or products, and the formation of undesired side products. The following table outlines potential causes and recommended actions to improve the yield.
| Possible Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature. - Consider using microwave irradiation to accelerate the reaction. | Increased conversion of starting materials to the desired product. |
| Suboptimal Catalyst | - Screen a variety of catalysts, such as Lewis acids or transition metals (e.g., Ru, Cu, Pd). - For specific syntheses, iodine-based catalysts have demonstrated high efficacy. | Enhanced reaction rate and selectivity, leading to a higher yield. |
| Degradation of Reactants or Product | - Employ milder reaction conditions (e.g., lower temperature). - If applicable, switch to a solvent-free approach or use a high-boiling point, inert solvent to prevent unwanted side reactions. | Preservation of the integrity of starting materials and the final product. |
| Formation of Side Products | - See the detailed sections below on specific side reactions for targeted troubleshooting. | Minimization of byproduct formation, leading to a higher isolated yield of the desired product. |
Issue 2: Formation of Quinazolinone Byproducts in Niementowski Reaction
Q: I am observing a significant amount of a 4-oxo-3,4-dihydroquinazoline (quinazolinone) byproduct in my Niementowski reaction. How can I favor the formation of the desired quinazoline?
A: The formation of quinazolinone byproducts is a common challenge in the Niementowski synthesis, which typically involves the reaction of an anthranilic acid with an amide. The reaction pathway can be influenced by the reaction conditions.
Mitigation Strategies:
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Excess Formamide: In reactions where formamide is used, employing an excess can shift the equilibrium towards the formation of the desired quinazoline over the quinazolinone byproduct.[1]
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pH Adjustment: The pH of the reaction mixture can significantly influence the reaction pathway. Careful adjustment to either acidic or basic conditions may be necessary to suppress the formation of the 4-oxo-3,4-dihydroquinazoline byproduct.[1]
Reaction Pathway Visualization:
Caption: General reaction scheme for quinazoline synthesis and potential quinazolinone byproduct formation.
Issue 3: Formation of Dimeric and Polymeric Byproducts
Q: My reaction is producing high molecular weight impurities, suggesting dimerization or polymerization. What causes this and how can it be prevented?
A: Dimerization or polymerization of starting materials or reactive intermediates can be a significant side reaction, particularly at elevated temperatures.
Mitigation Strategies:
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Temperature Control: Lowering the reaction temperature can often reduce the rate of polymerization.
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Dilution: Using a more dilute solution can decrease the frequency of intermolecular reactions that lead to dimers and polymers.
A specific example of a dimerization side reaction involves the self-condensation of anthranilic acid to form a dibenzodiazocine-2,6-dione, especially in the presence of activating agents that can generate an iminoketene intermediate.
Visualization of Dimerization Side Reaction:
Caption: Formation of a dimeric byproduct from anthranilic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in substituted quinazoline synthesis?
A1: The most frequently encountered side reactions include:
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Formation of Quinazolinone Byproducts: Particularly in reactions like the Niementowski synthesis, the formation of 4-oxo-3,4-dihydroquinazolines can compete with the desired quinazoline synthesis.
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Dimerization and Polymerization: Self-condensation of starting materials or reactive intermediates can lead to higher molecular weight impurities.
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Incomplete Cyclization: The reaction may stall at an intermediate stage, failing to form the quinazoline ring.
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Hydrolysis: The quinazoline ring can be susceptible to hydrolysis under certain acidic or basic conditions, leading to ring-opening.
Q2: How can I monitor the progress of my quinazoline synthesis and detect side products?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product and any byproducts. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the reaction progress and the identity of any impurities.
Q3: Are there any general recommendations for improving the purity of the crude product?
A3: Standard purification techniques such as column chromatography on silica gel are typically effective for separating the desired quinazoline from common side products. Recrystallization can also be a powerful method for obtaining highly pure material. The choice of solvent for both chromatography and recrystallization will depend on the specific properties of the target molecule and the impurities.
Experimental Protocols
Ruthenium-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines
This protocol describes the synthesis of 2,4-disubstituted quinazolines from 2-aminophenyl ketones and amines, catalyzed by a ruthenium complex. Under these conditions, the formation of quinazolinone or other side products is not significant.[2]
Materials:
-
2-Aminophenyl ketone (0.5 mmol)
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Amine (0.7 mmol)
-
[(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ (1) (3 mol %)
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4-(1,1-dimethylethyl)-1,2-benzenediol (L1) (10 mol %)
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1,4-Dioxane (2 mL)
Procedure:
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In a reaction vessel, combine the 2-aminophenyl ketone, amine, ruthenium catalyst (1), and ligand (L1).
-
Add 1,4-dioxane to the mixture.
-
Seal the vessel and heat the reaction mixture at 140 °C for 20 hours.
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After cooling to room temperature, the solvent is removed under reduced pressure.
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The crude product is purified by silica gel column chromatography to yield the desired 2,4-disubstituted quinazoline.
Quantitative Data from Ruthenium-Catalyzed Syntheses:
The following table summarizes the yields of various substituted quinazolines and quinazolinones obtained through a ruthenium-catalyzed process.[2]
| Entry | Substrate 1 (Amine) | Substrate 2 (Ketone/Amide) | Product | Yield (%) |
| 1 | 4-Methoxybenzylamine | 2-Aminobenzophenone | 2-(4-Methoxyphenyl)-4-phenylquinazoline | 85 |
| 2 | Benzylamine | 2-Aminoacetophenone | 2-Phenyl-4-methylquinazoline | 92 |
| 3 | 4-Methylbenzylamine | 2-Aminobenzophenone | 2-(p-Tolyl)-4-phenylquinazoline | 88 |
| 4 | Benzylamine | 2-Aminobenzamide | 2-Phenylquinazolin-4(3H)-one | 95 |
| 5 | 4-Methoxybenzylamine | 2-Aminobenzamide | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 93 |
Conventional Niementowski Synthesis of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
This protocol details a traditional approach to the Niementowski synthesis, which may be prone to some of the side reactions discussed.[3]
Materials:
-
2-Aminobenzohydrazide (0.01 mol)
-
2-Chlorobenzaldehyde (0.01 mol)
-
Pyridine (catalytic amount)
-
Ethanol (20 mL)
Procedure:
-
A mixture of 2-aminobenzohydrazide and 2-chlorobenzaldehyde is prepared in ethanol.
-
A catalytic amount of pyridine is added to the mixture.
-
The reaction is refluxed for 10 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum.
-
The crude product can be further purified by recrystallization.
Microwave-Assisted Niementowski Synthesis
This method offers a more rapid and often higher-yielding alternative to the conventional protocol.[3]
Materials:
-
2-Aminobenzohydrazide (0.01 mol)
-
2-Chlorobenzaldehyde (0.01 mol)
-
Ethanol (10 mL)
Procedure:
-
In a microwave-safe vessel, combine 2-aminobenzohydrazide and 2-chlorobenzaldehyde in ethanol.
-
Seal the vessel and subject it to microwave irradiation at 800 W for 5 minutes.
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
The resulting solid is filtered, washed with cold ethanol, and dried.
-
Recrystallization can be performed for further purification.
Comparative Data: Conventional vs. Microwave-Assisted Synthesis
| Product | Method | Reaction Time | Yield (%) |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Conventional | 10 hours | 75 |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Microwave | 5 minutes | 92 |
References
Technical Support Center: Suzuki Coupling with Quinazoline Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving quinazoline substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with a haloquinazoline is resulting in a low or no yield. What are the primary factors I should investigate?
Low or no product yield is a frequent issue and can stem from several sources. A systematic approach to troubleshooting is recommended. The most common culprits include:
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Catalyst and Ligand Inactivity: The palladium catalyst, particularly Pd(II) precatalysts, can degrade, and phosphine ligands are prone to oxidation. Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
Inappropriate Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction's success. Many Suzuki couplings require heating, typically between 80-120°C.
-
Poor Substrate Solubility: The haloquinazoline or boronic acid derivative may not be sufficiently soluble in the chosen solvent at the reaction temperature, hindering the reaction.
-
Boronic Acid Instability: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo side reactions like protodeboronation.
-
Catalyst Poisoning: The nitrogen atoms in the quinazoline ring can coordinate with the palladium catalyst, leading to its deactivation.
Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I mitigate them?
Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield. Key side reactions include:
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the haloquinazoline. The presence of oxygen often promotes the homocoupling of boronic acids. To minimize this, ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source like water. Using more stable boronic esters (e.g., pinacol esters), anhydrous conditions, or milder bases can help reduce this side reaction.
-
Dehalogenation: The halogen atom on the quinazoline is replaced by a hydrogen atom. The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions may be beneficial.
Q3: How do I choose the optimal catalyst and ligand for my quinazoline substrate?
The choice of catalyst and ligand is critical, especially for less reactive chloroquinazolines.
-
Catalyst Screening: It is advisable to screen a variety of palladium sources. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.
-
Ligand Selection: For challenging substrates like quinazolines, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective. These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Q4: The choice of base and solvent seems critical. What are the best practices for selecting these for quinazoline Suzuki couplings?
-
Base Selection: The base activates the boronic acid. Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For base-sensitive substrates, milder bases like KF can be effective. K₃PO₄ is often a good choice for couplings with nitrogen-containing heterocycles.
-
Solvent System: A mixture of an organic solvent and water is often used. Popular choices include 1,4-dioxane/water, toluene/water, or THF/water. The water helps to dissolve the inorganic base and facilitate the activation of the boronic acid. Propylene carbonate (PC) has been reported as a greener and effective alternative to solvents like DME for the Suzuki coupling of haloquinazolines.[1] It is crucial to ensure that all reactants are soluble in the chosen solvent system.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to illustrate the impact of different reaction components on the yield of Suzuki coupling reactions with quinazoline derivatives.
Table 1: Effect of Solvent on the Suzuki Coupling of 6-bromo-2-methyl-3-phenylquinazolin-4(3H)-one with Phenylboronic Acid
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DME | 120 | 1 | 96 |
| 2 | PC | 120 | 1.5 | 92 |
Data adapted from a study on energy-efficient synthesis of haloquinazolines.[1]
Table 2: Comparison of Catalysts for the Suzuki Coupling of a Quinazoline Derivative
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 82 |
Yields are representative and compiled from various sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Haloquinazoline
This protocol provides a general method for the Suzuki coupling of a haloquinazoline with an arylboronic acid.
Materials:
-
Haloquinazoline (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the haloquinazoline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening of Catalysts and Ligands
This protocol outlines a method for screening different catalysts and ligands to find the optimal conditions for a specific quinazoline substrate.
Procedure:
-
Set up a parallel array of small-scale reactions in vials.
-
To each vial, add the quinazoline substrate (1.0 equiv), boronic acid (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).
-
To each vial, add a different palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, if required, a specific ligand (e.g., SPhos, XPhos) at a defined molar percentage (e.g., 2-5 mol% catalyst, 4-10 mol% ligand).
-
Add the same degassed solvent to each vial.
-
Seal the vials under an inert atmosphere and heat to the desired temperature for a set amount of time.
-
After cooling, quench the reactions and analyze the product yield in each vial by a suitable method (e.g., LC-MS or ¹H NMR with an internal standard) to identify the most effective catalyst/ligand combination.
Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Overcoming Challenges in the Buchwald-Hartwig Amination of Quinazolines
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the Buchwald-Hartwig amination of quinazolines. This powerful C-N cross-coupling reaction is pivotal in the synthesis of a wide array of quinazoline derivatives that are of significant interest in medicinal chemistry. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate your research and development endeavors.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the Buchwald-Hartwig amination of quinazoline substrates.
Question: My Buchwald-Hartwig amination of a chloroquinazoline is resulting in a low yield or has failed completely. What are the common culprits and how can I troubleshoot this?
Answer: Low yields in the Buchwald-Hartwig amination of chloroquinazolines are a frequent challenge, primarily due to the lower reactivity of aryl chlorides compared to bromides or iodides.[1] Several factors could be contributing to this issue:
-
Inefficient Catalyst Activation: The active Pd(0) species might not be forming effectively from the Pd(II) precatalyst.[1]
-
Solution: Ensure your palladium precatalyst is of high purity. Consider using a pre-activated Pd(0) source or degassing the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.[1]
-
-
Suboptimal Ligand Choice: The phosphine ligand is critical for a successful reaction. For quinazoline synthesis, bulky and electron-rich phosphine ligands are generally preferred as they facilitate the key oxidative addition and reductive elimination steps.[1]
-
Solution: Screen a panel of ligands. Commonly effective ligands for the amination of haloquinazolines include Xantphos, BrettPhos, and BippyPhos.[1] The optimal ligand is often specific to the substrate.
-
-
Inappropriate Base Selection: The strength and solubility of the base are crucial for both deprotonating the amine and for the overall catalytic cycle.[1]
-
Solution: For less reactive aryl chlorides, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often necessary.[1] Ensure the base is anhydrous and of high purity. If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, potentially requiring higher reaction temperatures.
-
-
Unsuitable Solvent: The solvent affects the solubility of reactants, the catalyst, and the base, thereby influencing the reaction rate.
-
Low Reaction Temperature: Buchwald-Hartwig aminations often require elevated temperatures to proceed efficiently.[1]
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[1]
-
Question: I am observing significant side product formation, such as hydrodehalogenation. What causes this and how can it be minimized?
Answer: Hydrodehalogenation, the reduction of the C-Cl bond, is a common side reaction that competes with the desired amination.
-
Catalyst Deactivation Pathway: This can be more pronounced with electron-poor aryl halides.
-
Solution: Trying a different ligand or lowering the reaction temperature can sometimes mitigate this issue.[1]
-
-
Presence of Water: Trace amounts of water can interfere with the catalytic cycle and promote side reactions.
-
Solution: Ensure that all reagents and solvents are strictly anhydrous.[1]
-
Question: My reaction starts but then stalls before completion. What could be the reason?
Answer: A stalled reaction can be due to catalyst decomposition or product inhibition.
-
Catalyst Decomposition: The catalyst may not be stable for extended periods under the reaction conditions.
-
Solution: Consider increasing the catalyst loading or using a more robust precatalyst.[1]
-
-
Product Inhibition: The newly formed aminoquinazoline product may coordinate to the palladium center, inhibiting further catalysis.[1]
-
Solution: Experiment with a different solvent to improve the solubility of the product and minimize its inhibitory effects.[1]
-
Quantitative Data on Reaction Conditions
The following tables summarize yields for the Buchwald-Hartwig amination of various quinazoline derivatives under different reaction conditions to guide your optimization efforts.
| Entry | Quinazoline Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-(2-thienyl)quinoxaline | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | 2-Chloro-3-(2-thienyl)quinoxaline | 4-Methoxyaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |
| 3 | 2-Chloro-3-(2-thienyl)quinoxaline | 4-Trifluoromethylaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 78 |
| 4 | 2-Chloro-3-(2-thienyl)quinoxaline | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 95 |
| 5 | 4-Chloroquinazoline | Aniline | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 75 |
| 6 | 4-Chloro-6,7-dimethoxyquinazoline | Cyclopropylamine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | K₃PO₄ (2) | t-BuOH | 100 | 18 | 88 |
| 7 | 2-Bromoquinazoline | Benzylamine | Pd(OAc)₂ (3) | SPhos (6) | NaOtBu (2) | Toluene | 90 | 16 | 91 |
| 8 | 4-Iodoquinazoline | Piperidine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (2) | THF | 80 | 12 | 94 |
Data in this table is compiled from representative literature procedures and should be used as a guideline for optimization.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of a 2-Chloroquinazoline with an Aniline Derivative: [1]
Materials:
-
2-Chloroquinazoline derivative (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BrettPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add the 2-chloroquinazoline, aniline derivative, palladium precatalyst, and phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the base, followed by the anhydrous solvent via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminoquinazoline.
Visualizing the Chemistry and Biology
Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for troubleshooting low-yielding Buchwald-Hartwig amination reactions of quinazolines.
References
Technical Support Center: Scalable Synthesis of Methyl 4-chloroquinazoline-8-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Methyl 4-chloroquinazoline-8-carboxylate. This key intermediate is valuable in pharmaceutical research for developing kinase inhibitors and other targeted therapies.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound on a large scale?
A1: The most common and scalable approach involves a two-step process. The first step is the synthesis of the precursor, Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, typically through the cyclization of an appropriately substituted anthranilic acid derivative. The second key step is the chlorination of the resulting quinazolinone to yield the final product, this compound.
Q2: What are the common chlorinating agents used for converting the quinazolinone to the 4-chloroquinazoline derivative?
A2: Several reagents can be employed for the chlorination step. The most frequently used include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF).[2] Other less common but effective systems include triphenylphosphine in combination with N-chlorosuccinimide or trichloroisocyanuric acid.[2][3] For large-scale synthesis, POCl₃ and SOCl₂ are generally preferred due to cost and availability.
Q3: Are there any specific safety precautions to consider during the chlorination step?
A3: Yes, both phosphorus oxychloride and thionyl chloride are corrosive and react violently with water, releasing toxic fumes. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Q4: How can I monitor the progress of the chlorination reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched with water or a basic solution and extracted with an organic solvent before analysis. The disappearance of the starting quinazolinone and the appearance of the product spot/peak will indicate the reaction's progression. For more detailed kinetic analysis, techniques like ¹H NMR or ³¹P NMR can be utilized to monitor the formation of phosphorylated intermediates when using POCl₃.[4]
Troubleshooting Guide
Issue 1: Low yield or incomplete conversion during the chlorination step.
-
Question: My chlorination reaction with POCl₃ is sluggish and gives a poor yield of this compound. What could be the cause?
-
Answer: Incomplete conversion is a common issue. Here are several factors to consider:
-
Reagent Quality and Stoichiometry: Ensure that the POCl₃ is fresh and has not been decomposed by moisture. A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[4] For large-scale reactions, using a slight excess of the chlorinating agent is often beneficial.
-
Reaction Temperature: The chlorination of quinazolinones with POCl₃ often requires elevated temperatures. Clean turnover to the chloroquinazoline is typically achieved by heating the reaction mixture to 70-90 °C.[4] If the temperature is too low, the reaction may stall at the stage of phosphorylated intermediates.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.
-
Solvent Choice: While the reaction can sometimes be run neat in excess POCl₃, using a high-boiling inert solvent like toluene can improve reaction homogeneity and temperature control, especially on a larger scale.[5]
-
Issue 2: Formation of significant side products.
-
Question: I am observing multiple spots on my TLC plate after the chlorination reaction. What are the likely side products and how can I minimize them?
-
Answer: Side product formation can arise from several sources:
-
Pseudodimer Formation: At lower temperatures and under insufficiently basic conditions, phosphorylated intermediates can react with the unreacted quinazolinone to form pseudodimers.[4] Ensuring the system remains basic during the addition of POCl₃, for instance by including a tertiary amine base, can suppress this side reaction.
-
Decomposition: Prolonged heating at very high temperatures can lead to the decomposition of the starting material or product. Adhere to the recommended temperature range of 70-90 °C.[4]
-
Incomplete Chlorination: The presence of phosphorylated intermediates may appear as additional spots. As mentioned, ensuring sufficient heating will drive the reaction to completion.
-
Issue 3: Difficulties in product isolation and purification.
-
Question: The work-up procedure for my chlorination reaction is problematic, and I am struggling to isolate a pure product. What is a reliable work-up and purification strategy?
-
Answer: A careful work-up is crucial for obtaining pure this compound.
-
Quenching: The reaction mixture should be cooled to room temperature and then slowly and carefully poured onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the excess acid and quench the reactive reagents. This step must be performed in a fume hood due to the evolution of HCl gas.
-
Extraction: The aqueous mixture should be thoroughly extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing: The combined organic extracts should be washed with brine to remove any remaining inorganic salts and then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: After solvent removal under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Experimental Protocols & Data
Key Experimental Protocol: Chlorination of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate
This protocol is a generalized procedure based on common laboratory practices for the chlorination of quinazolinones.
-
Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate (1.0 eq) and a suitable inert solvent such as toluene.
-
Reagent Addition: While stirring the suspension under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at room temperature.[5]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 5-9 hours.[5] Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization to yield the final product.
Comparative Data for Chlorination Conditions of Quinazolinone Analogs
The following table summarizes reaction conditions for analogous chlorination reactions found in the literature, which can serve as a starting point for optimization.
| Starting Material Analogue | Chlorinating Agent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Quinazolinone | POCl₃ | DIPEA (1 eq) | Toluene | Reflux | 5-9 | >99.5 (conversion) | [5] |
| 4(3H)-Quinazolinone | SOCl₂ | DMF (catalytic) | - | Reflux | 4 | - | [2][6] |
| 4(3H)-Quinazolinone | POCl₃ | - | - | Heat | - | - | [2] |
Process Workflow
The following diagram illustrates the general workflow for the scalable synthesis of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"Methyl 4-chloroquinazoline-8-carboxylate" stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Methyl 4-chloroquinazoline-8-carboxylate (CAS No. 903130-01-8), along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
There are conflicting recommendations from various suppliers. To ensure maximum stability and longevity of the compound, we recommend a cautious approach. Store the compound at 2-8°C , sealed tightly in a dry environment . For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential degradation from moisture and air.
Q2: My compound appears clumpy or discolored. Is it still usable?
Clumping may indicate moisture absorption. Discoloration could suggest degradation. Before use, it is best to assess the purity of the compound using an appropriate analytical method, such as TLC, LC-MS, or NMR. If significant impurities are detected, the compound may not be suitable for your experiment, as impurities can interfere with reactions and lead to inconsistent results.
Q3: The compound is not dissolving. What solvents can I use?
Specific solubility data for this compound is not widely published. However, based on the solubility of structurally similar quinazoline derivatives, polar aprotic solvents are a good starting point. Try solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) .[1] For reactions, tetrahydrofuran (THF) and 1,4-dioxane have also been used for related compounds.[1] Gentle heating may aid dissolution, but be mindful of potential degradation at elevated temperatures. Always start with a small amount to test solubility before committing your entire sample.
Q4: My nucleophilic substitution reaction with this compound is failing or giving a very low yield. What should I do?
Failures in nucleophilic aromatic substitution (SNAr) reactions involving 4-chloroquinazolines are often due to a few common factors. The 4-position on the quinazoline ring is activated for nucleophilic attack, but success depends on proper reaction setup.[2][3]
Refer to the troubleshooting workflow below (Figure 2) and consider the following:
-
Moisture: This is a primary cause of failure. The chloroquinazoline starting material can be hydrolyzed by water, and many nucleophiles (especially amines) can be protonated, reducing their nucleophilicity. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
Nucleophile Reactivity: Weakly nucleophilic reagents may require more forcing conditions, such as higher temperatures or the use of a catalyst. Conversely, highly reactive nucleophiles might lead to side products.
-
Base: If your nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is often required to neutralize the HCl generated during the reaction. Ensure the base is dry and compatible with your substrate.
-
Temperature: Many SNAr reactions require heating. If the reaction is not proceeding at room temperature, gradually increase the temperature. Microwave irradiation has been shown to be effective for similar reactions, often leading to shorter reaction times and higher yields.
Data Presentation
Table 1: Summary of Supplier Storage Recommendations
| Supplier / Data Source | Recommended Storage Temperature | Other Conditions |
| BLD Pharm | 2-8°C | Sealed in dry.[4] |
| CP Lab Safety | Room temperature | N/A[5] |
| MySkinRecipes | Room temperature | N/A[6] |
| Fisher Scientific (for 4-Chloroquinazoline) | Room temperature | Keep container tightly closed in a dry and well-ventilated place. Keep under nitrogen.[7] |
Experimental Protocols
Representative Protocol: Nucleophilic Aromatic Substitution (Amination)
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine. Note: This is a representative method and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine nucleophile (1.1 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To the oven-dried round-bottom flask, add this compound and anhydrous potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the starting materials.
-
Add the amine nucleophile (1.1 eq.) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired 4-aminoquinazoline derivative.
Visualizations
Figure 1: General reaction pathway for SNAr.
Figure 2: Troubleshooting workflow for failed reactions.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of Methyl 4-chloroquinazoline-8-carboxylate Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various derivatives synthesized from the versatile scaffold, Methyl 4-chloroquinazoline-8-carboxylate. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate informed decisions in drug discovery and development.
The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound serves as a crucial intermediate in the synthesis of a diverse array of these bioactive compounds, offering a strategic point for chemical modification to explore structure-activity relationships (SAR). This guide focuses on the comparative biological, particularly anticancer, activities of derivatives originating from this key starting material.
Comparative Cytotoxicity of Quinazoline-8-carboxylate Derivatives
The primary measure of anticancer potential is the cytotoxic effect of a compound on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this effect, representing the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for a series of synthesized quinazoline-8-carboxylate derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| QZ-1 | 4-Anilinoquinazoline-8-carboxylate | A549 (Lung Carcinoma) | 5.2 | Fictional Data |
| QZ-2 | 4-Anilinoquinazoline-8-carboxylate | MCF-7 (Breast Adenocarcinoma) | 8.7 | Fictional Data |
| QZ-3 | 4-Anilinoquinazoline-8-carboxylate | HCT116 (Colon Carcinoma) | 6.1 | Fictional Data |
| QZ-4 | 4-(Piperidin-1-yl)quinazoline-8-carboxylate | A549 (Lung Carcinoma) | 12.5 | Fictional Data |
| QZ-5 | 4-(Piperidin-1-yl)quinazoline-8-carboxylate | MCF-7 (Breast Adenocarcinoma) | 15.3 | Fictional Data |
| QZ-6 | 4-(Morpholino)quinazoline-8-carboxylate | A549 (Lung Carcinoma) | 10.8 | Fictional Data |
| Gefitinib | 4-Anilinoquinazoline (Reference Drug) | A549 (Lung Carcinoma) | 0.015 | [2][3] |
Note: The data presented in this table is illustrative and synthesized from typical findings in quinazoline derivative research for comparative purposes. Actual experimental values should be consulted from specific research publications.
From the illustrative data, it is evident that the nature of the substituent at the 4-position of the quinazoline ring significantly influences the cytotoxic activity. The 4-anilino derivatives (QZ-1, QZ-2, QZ-3) generally exhibit lower IC50 values, suggesting greater potency compared to the 4-piperidino (QZ-4, QZ-5) and 4-morpholino (QZ-6) analogues. This aligns with the known pharmacophore of many successful quinazoline-based kinase inhibitors, such as Gefitinib, which feature a 4-anilino moiety.[2][3]
Key Signaling Pathways Targeted by Quinazoline Derivatives
Quinazoline derivatives often exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer cells. Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.
EGFR Signaling Pathway
The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[2] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. Quinazoline derivatives, particularly those with a 4-anilino substitution, are well-known inhibitors of EGFR tyrosine kinase.[4] They act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking its activation and downstream signaling.
Caption: EGFR Signaling Pathway Inhibition by Quinazoline Derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival.[5] Dysregulation of this pathway is also frequently observed in various cancers. Some quinazoline derivatives have been shown to inhibit PI3K, leading to the suppression of Akt phosphorylation and subsequent downstream signaling, ultimately inducing apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR Pathway Inhibition by Quinazoline Derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential. Below are the methodologies for the key in vitro assays used to evaluate the anticancer activity of quinazoline derivatives.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: MTT Assay Experimental Workflow.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinazoline derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined using a dose-response curve.
Kinase Inhibition Assay
To determine the direct inhibitory effect of the compounds on specific kinases like EGFR or PI3K, in vitro kinase assays are performed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Workflow:
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Purity Validation of Methyl 4-chloroquinazoline-8-carboxylate: A Comparative HPLC Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of "Methyl 4-chloroquinazoline-8-carboxylate" purity. As a key intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents, ensuring its purity is paramount for the safety and efficacy of the final drug product.[1] This document outlines detailed experimental protocols, presents comparative data for HPLC and alternative analytical techniques, and offers visualizations to clarify workflows and methodologies.
The Critical Role of Purity in Pharmaceutical Intermediates
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of a drug.[2] Impurities can arise from the manufacturing process, degradation, or storage and may have unintended pharmacological or toxicological effects. Regulatory agencies mandate stringent purity requirements, making robust analytical validation an indispensable part of drug development.[2] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis due to its high resolution, sensitivity, and versatility in separating complex mixtures.[3]
Comparative Analysis of Purity Determination Methods
While HPLC is the predominant technique for purity assessment of pharmaceutical intermediates, other methods can provide complementary information, particularly for impurity profiling and structural elucidation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by mass-based detection. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Typical Application | Primary method for purity determination and quantification of non-volatile and thermally labile compounds.[3] | Analysis of residual solvents and volatile impurities.[3] | Structural elucidation of the main component and impurities, and quantitative analysis (qNMR). |
| Advantages | High resolution, high sensitivity, applicable to a wide range of compounds, well-established validation protocols. | Excellent for volatile and semi-volatile analysis, provides molecular weight and fragmentation information. | Provides unambiguous structural information, non-destructive, can be quantitative. |
| Limitations | May require different methods for closely related impurities, detector response can vary between compounds. | Not suitable for non-volatile or thermally unstable compounds, may require derivatization. | Lower sensitivity compared to HPLC and GC-MS, complex spectra for mixtures. |
HPLC Method Validation for this compound
The following tables summarize the validation parameters for a typical Reversed-Phase HPLC (RP-HPLC) method suitable for the purity determination of this compound. The data presented is a representative composite derived from published methods for structurally similar quinazoline derivatives.[2][4]
Chromatographic Conditions
| Parameter | Description |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.01 M Ammonium Acetate Buffer (pH 7.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Run Time | 20 minutes |
Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995[4] |
| Precision (RSD %) | ||
| - Repeatability (Intra-day) | RSD ≤ 2.0% | 0.21% - 0.55%[4] |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0% | 0.32% - 0.82%[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.24% - 100.00%[4] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Specificity / Forced Degradation | Peak purity index > 0.99 for the main peak under stress conditions. | No interference from degradation products at the retention time of the main peak. |
Experimental Protocols
Standard RP-HPLC Purity Assay
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (4.6 x 250 mm, 5 µm)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Water (HPLC grade)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a 0.01 M Ammonium Acetate solution and adjust the pH to 7.0 with dilute ammonia or acetic acid. Mix with acetonitrile in a 40:60 (v/v) ratio. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Purity is calculated based on the area percentage of the main peak.
Forced Degradation Study
To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed.[3][5] The sample is subjected to various stress conditions to induce degradation.
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
After exposure, the stressed samples are diluted with the mobile phase and analyzed by the validated HPLC method to assess the separation of the main peak from any degradation products.
Visualizing the Workflow and Comparisons
References
A Comparative Guide to the Synthesis of Substituted Quinazolines: Classical and Modern Routes
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer and anti-inflammatory drugs. The efficient and versatile synthesis of substituted quinazolines is therefore of paramount importance in drug discovery and development. This guide provides a comparative overview of classical and modern synthetic routes to this privileged heterocycle, complete with experimental data, detailed protocols, and visualizations of relevant biological pathways.
At a Glance: Comparison of Key Synthesis Routes
The choice of synthetic strategy for a particular substituted quinazoline depends on several factors, including the desired substitution pattern, availability of starting materials, and desired reaction efficiency. Below is a summary of key performance indicators for some of the most common and effective methods.
| Synthesis Method | Key Reactants | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Niementowski Synthesis | Anthranilic acid, Amide/Formamide | 4 - 10 hours | 130 - 200 | 40 - 80 | Simple, readily available starting materials. | High temperatures, long reaction times, moderate yields. |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Carbonyl with α-methylene group | 2 - 24 hours | 80 - 150 | 60 - 95 | Good yields, versatile for polysubstituted quinolines. | Limited availability of substituted 2-aminoaryl aldehydes/ketones. |
| Microwave-Assisted Synthesis | 2-Aminobenzonitrile/2-Aminobenzamide, Aldehyde/Orthoester | 5 - 30 minutes | 100 - 150 | 70 - 95 | Rapid reaction times, high yields, improved energy efficiency. | Requires specialized microwave reactor. |
| Copper-Catalyzed Synthesis | 2-Halobenzamide/2-Aminobenzamide, Amine/Alcohol/Nitrile | 12 - 24 hours | 80 - 110 | 60 - 98 | Good functional group tolerance, milder conditions than some classical methods. | Potential for metal contamination in the final product. |
| Palladium-Catalyzed Synthesis | 2-Haloquinazoline, Boronic acid/ester | 12 - 24 hours | 80 - 120 | 70 - 95 | Excellent for C-C bond formation, high yields and selectivity. | Expensive catalyst, potential for metal contamination. |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of selected synthesis methods, including representative experimental protocols.
Niementowski Synthesis
The Niementowski synthesis is a classical and straightforward method for the preparation of 4(3H)-quinazolinones involving the thermal condensation of an anthranilic acid with an amide or formamide.[1][2]
Experimental Protocol: Synthesis of 2-Phenyl-4(3H)-quinazolinone
-
Materials: Anthranilic acid (1.37 g, 10 mmol), Benzamide (2.42 g, 20 mmol).
-
Procedure:
-
A mixture of anthranilic acid and benzamide is heated in a round-bottom flask fitted with an air condenser.
-
The mixture is heated in an oil bath at 180-200°C for 4-5 hours.
-
The reaction mixture is cooled to room temperature, and the solid mass is triturated with boiling 10% sodium carbonate solution to remove unreacted anthranilic acid.
-
The solid is then washed with cold water and recrystallized from ethanol to afford 2-phenyl-4(3H)-quinazolinone.
-
-
Expected Yield: 65-75%
Friedländer Synthesis
The Friedländer synthesis provides a versatile route to quinolines and can be adapted for quinazoline synthesis, typically by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group and a source of ammonia.[3][4]
Experimental Protocol: Synthesis of 2,4-Diphenylquinazoline
-
Materials: 2-Aminobenzophenone (1.97 g, 10 mmol), Acetophenone (1.20 g, 10 mmol), Ammonium acetate (7.71 g, 100 mmol), Glacial acetic acid (20 mL).
-
Procedure:
-
A mixture of 2-aminobenzophenone, acetophenone, and ammonium acetate in glacial acetic acid is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane) to give 2,4-diphenylquinazoline.
-
-
Expected Yield: 80-90%
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating.[5][6][7]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylquinazoline from 2-Aminobenzonitrile
-
Materials: 2-Aminobenzonitrile (1.18 g, 10 mmol), Benzaldehyde (1.06 g, 10 mmol), Montmorillonite K-10 clay (0.5 g).
-
Procedure:
-
2-Aminobenzonitrile, benzaldehyde, and Montmorillonite K-10 clay are thoroughly mixed in a microwave-safe vessel.
-
The vessel is sealed and subjected to microwave irradiation at 120°C for 10 minutes.
-
After cooling, the reaction mixture is adsorbed on silica gel and purified by column chromatography (ethyl acetate/hexane) to yield 2-phenylquinazoline.
-
-
Expected Yield: 85-95%
Copper-Catalyzed Synthesis
Copper-catalyzed reactions offer a milder and often more functional-group-tolerant alternative to some classical methods for C-N and C-C bond formation in quinazoline synthesis.[8][9]
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Phenylquinazoline from 2-Aminobenzamide and Benzyl Alcohol
-
Materials: 2-Aminobenzamide (1.36 g, 10 mmol), Benzyl alcohol (2.16 g, 20 mmol), Copper(I) iodide (CuI) (0.19 g, 1 mmol), Cesium carbonate (Cs₂CO₃) (4.88 g, 15 mmol).
-
Procedure:
-
A mixture of 2-aminobenzamide, benzyl alcohol, CuI, and Cs₂CO₃ is placed in a sealed tube.
-
The reaction mixture is heated at 110°C for 24 hours.
-
After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (ethyl acetate/hexane) to afford 2-phenylquinazoline.
-
-
Expected Yield: 70-85%
Biological Relevance: Quinazolines as Kinase Inhibitors
Substituted quinazolines are particularly prominent as inhibitors of protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer. Two of the most important kinase targets for quinazoline-based drugs are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).
EGFR Signaling Pathway and Inhibition
The EGFR signaling cascade plays a central role in cell proliferation, survival, and differentiation. Its aberrant activation is a key driver in many cancers. Quinazoline-based inhibitors, such as Gefitinib and Erlotinib, act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling.
VEGFR Signaling Pathway and Inhibition
The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinazoline derivatives, such as Vandetanib, can inhibit VEGFR, thereby cutting off the blood supply to tumors.
References
- 1. Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EGFR Inhibitor Building Blocks: Methyl 4-chloroquinazoline-8-carboxylate versus Established Precursors
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of targeted cancer therapeutics. The selection of the initial building block is a pivotal decision in the synthetic strategy, influencing not only the efficiency of the synthesis but also the pharmacological profile of the final compound. This guide provides an objective comparison of "Methyl 4-chloroquinazoline-8-carboxylate" with other well-established quinazoline-based building blocks used in the synthesis of approved EGFR inhibitors such as gefitinib, erlotinib, and lapatinib.
Introduction to Quinazoline-Based EGFR Inhibitors
The 4-anilinoquinazoline core is a privileged structure for targeting the ATP-binding site of the EGFR kinase domain.[1][2] First and second-generation EGFR inhibitors, including gefitinib, erlotinib, and lapatinib, are based on this scaffold.[3][4] Their synthesis predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline derivative and a substituted aniline.[3] The nature and position of substituents on the quinazoline ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.[4]
The EGFR Signaling Pathway
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways. These pathways are integral to cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline-based inhibitors act by competing with ATP for the kinase domain, thereby blocking the autophosphorylation of the receptor and inhibiting downstream signaling.[3]
Comparison of Synthetic Building Blocks
The choice of a 4-chloroquinazoline building block dictates the subsequent synthetic steps and the substitution pattern of the final inhibitor. Here, we compare this compound with the precursors for gefitinib, erlotinib, and lapatinib.
General Synthetic Workflow
The synthesis of 4-anilinoquinazoline EGFR inhibitors generally follows a convergent approach. The key step is the SNAr reaction between a 4-chloroquinazoline core and an appropriately substituted aniline. The quinazoline core itself is typically synthesized from substituted anthranilic acids or their derivatives.
Data Presentation: Comparison of Building Blocks and Reaction Yields
| Building Block | Target Drug | Key Substituents | SNAr Reaction Yield | Reference |
| This compound | Novel Analogs | 8-Methoxycarbonyl | Yields are generally good for SNAr on 4-chloroquinazolines. The electron-withdrawing nature of the ester may enhance reactivity. | General knowledge |
| 4-Chloro-6,7-dimethoxyquinazoline | Gefitinib / Erlotinib | 6,7-Dimethoxy | High (e.g., ~98% for a key intermediate in one gefitinib synthesis) | [5] |
| 4-Chloro-6-iodoquinazoline | Lapatinib | 6-Iodo | ~88% in the synthesis of a lapatinib precursor | [6] |
| 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | Erlotinib | 6,7-Bis(2-methoxyethoxy) | Good yields are consistently reported in various synthetic routes. | [7] |
Structure-Activity Relationship (SAR) and Predicted Performance
The substituents on the quinazoline ring play a critical role in the biological activity of the resulting EGFR inhibitors.
-
Positions 6 and 7: These positions are crucial for binding to the EGFR active site. Small, hydrophilic groups like methoxy or longer ether chains can enhance potency and modulate solubility and pharmacokinetic properties.[4] The building blocks for gefitinib and erlotinib feature such substitutions.
-
Position 8: This position is less commonly substituted in approved EGFR inhibitors. The introduction of a methoxycarbonyl group at the C8 position, as in this compound, would place a relatively bulky and electron-withdrawing group in proximity to the aniline moiety. This could influence the conformation of the inhibitor in the binding pocket and potentially introduce new interactions or steric clashes. While this could lead to novel selectivity profiles, it might also negatively impact binding affinity compared to the established substitution patterns.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of EGFR inhibitors. Below are representative protocols for key experimental procedures.
Synthesis of 4-Anilinoquinazolines (General Protocol)
This protocol is a general representation of the SNAr reaction.[7]
-
Reaction Setup: In a round-bottom flask, dissolve the 4-chloroquinazoline derivative (1.0 eq.) in a suitable solvent such as isopropanol or acetonitrile.
-
Addition of Aniline: Add the substituted aniline (1.0-1.2 eq.) to the solution.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and washed with a cold solvent. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
EGFR Kinase Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against EGFR kinase.[1][8]
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the recombinant EGFR enzyme and a suitable substrate (e.g., a tyrosine-containing peptide) in a kinase assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction: Initiate the reaction by adding a solution of ATP and the substrate to each well, followed by the addition of the EGFR enzyme. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, fluorescence-based assays, or luminescence-based assays that quantify the amount of ADP produced.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell Proliferation Assay (e.g., MTT Assay)
This assay is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.[9]
-
Cell Seeding: Seed cancer cells (e.g., A431, which overexpresses EGFR) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
"this compound" represents a novel and intriguing building block for the synthesis of new EGFR inhibitors. Its electron-withdrawing substituent at the 8-position may enhance its reactivity in the key SNAr coupling reaction. However, the impact of this substitution on the biological activity of the final compounds is less predictable and deviates from the well-established SAR of clinically approved EGFR inhibitors that are substituted at the 6 and 7 positions.
While established building blocks like 4-chloro-6,7-dimethoxyquinazoline offer a lower-risk path to potent EGFR inhibitors, "this compound" provides an opportunity for exploring new chemical space and potentially developing inhibitors with novel selectivity profiles or the ability to overcome drug resistance. Further experimental investigation is warranted to fully elucidate the synthetic utility and biological potential of EGFR inhibitors derived from this promising building block.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ukm.my [ukm.my]
- 6. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 7. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide for Methyl 4-chloroquinazoline-8-carboxylate
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative framework for the spectroscopic analysis of "Methyl 4-chloroquinazoline-8-carboxylate," a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents expected spectroscopic data based on the analysis of structurally related quinazoline and quinoline derivatives. This approach allows for a robust comparison and aids in the structural verification of newly synthesized batches.
Predicted Spectroscopic Data Summary
The following tables summarize the anticipated chemical shifts and vibrational frequencies for this compound. These values are derived from known data for quinazoline, methyl benzoate, and chlorinated aromatic systems, providing a reliable reference for experimental data.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Quinazoline H | 7.5 - 9.5 | m | The aromatic protons on the quinazoline ring are expected in the downfield region due to the aromatic system and the presence of electronegative nitrogen atoms. The exact shifts and coupling patterns will depend on the substitution. |
| -OCH₃ | ~3.9 | s | The methyl ester protons typically appear as a singlet in this region. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Ester) | 160 - 170 | The carbonyl carbon of the ester group is expected in this downfield region.[1] |
| Aromatic C | 120 - 150 | Carbons of the quinazoline ring system will appear in this range. Carbons attached to nitrogen or chlorine will be further downfield. |
| -OCH₃ | 50 - 60 | The methyl carbon of the ester group. |
Table 3: Predicted Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 222/224 | Molecular ion peak. The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1. |
| [M-OCH₃]⁺ | 191/193 | Loss of the methoxy group from the ester. |
| [M-COOCH₃]⁺ | 163/165 | Loss of the entire carbomethoxy group. |
Table 4: Predicted IR Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| C=O Stretch (Ester) | 1715 - 1730 | A strong absorption band characteristic of an α,β-unsaturated ester.[2][3] |
| C-O Stretch (Ester) | 1000 - 1300 | Two or more bands are expected in this region.[2][3] |
| C=N Stretch | 1610 - 1635 | Characteristic stretching vibration for the quinazoline ring. |
| Aromatic C=C Stretch | 1475 - 1580 | Multiple bands are expected for the quinazoline ring system. |
| C-Cl Stretch | 700 - 800 | A moderate to strong absorption in the fingerprint region. |
Experimental Protocols
Accurate and reproducible data acquisition is critical for structural confirmation. The following are detailed methodologies for the key spectroscopic experiments.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of "this compound" in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be fully dissolved to ensure homogeneity. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).[4]
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets.[5]
-
Set the number of scans to achieve an adequate signal-to-noise ratio, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C (e.g., 1024 scans or more).
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[5]
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile organic solvent or as a solid on a direct insertion probe) into the mass spectrometer. The sample is vaporized in the ion source.[6]
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion. The fragmentation pattern provides valuable information about the structure of the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid "this compound" directly onto the ATR crystal. Apply pressure using the built-in press to ensure good contact between the sample and the crystal. For liquids, a single drop is sufficient.[8]
-
Spectrum Acquisition: Collect the IR spectrum of the sample. The IR beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. An evanescent wave penetrates a short distance into the sample, where absorption can occur.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum. The resulting spectrum shows the absorbance or transmittance of the sample as a function of wavenumber (cm⁻¹).
-
Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural confirmation of "this compound" using the described spectroscopic techniques.
Caption: Workflow for the structural confirmation of a synthesized compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. agilent.com [agilent.com]
Comparative study of catalysts for "Methyl 4-chloroquinazoline-8-carboxylate" functionalization
A Comparative Guide to Catalytic Functionalization of Methyl 4-chloroquinazoline-8-carboxylate
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like quinazolines is a cornerstone of medicinal chemistry. This compound serves as a critical intermediate in the synthesis of a variety of bioactive compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.[1] The targeted modification of this scaffold is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. This guide provides a comparative overview of catalytic systems for the functionalization of the quinazoline core, with a focus on palladium-, rhodium-, and iridium-based catalysts. While direct comparative studies on this compound are limited in publicly available literature, this guide extrapolates from research on structurally related quinazolines and quinolines to provide valuable insights.
Comparative Performance of Catalytic Systems
The choice of catalyst is pivotal in directing the regioselectivity and efficiency of C-H functionalization and cross-coupling reactions on the quinazoline scaffold. Below is a summary of commonly employed catalytic systems and their general performance characteristics.
| Catalyst System | Typical Functionalization | Key Advantages | Potential Limitations |
| Palladium-based | Cross-coupling (Suzuki, etc.), Arylation, Acetoxylation | Well-established, versatile for C-C and C-N bond formation, often high yielding.[2][3] | Can require specific ligands, potential for competitive hydrolysis at the C-4 position.[2] |
| Rhodium-based | C-H Amination, C-H Arylation, Alkenylation | High regioselectivity for C-H functionalization, can operate under redox-neutral conditions.[4][5] | May require directing groups for high selectivity. |
| Iridium-based | C-H Borylation | Excellent for late-stage functionalization, allows for subsequent cross-coupling reactions.[6][7][8] | Regioselectivity can be influenced by steric and electronic factors.[6][7] |
Experimental Data Summary
The following tables summarize representative experimental data for the functionalization of quinazoline and related heterocyclic cores using different catalytic systems. These examples provide a basis for selecting and optimizing conditions for the functionalization of this compound.
Table 1: Palladium-Catalyzed Functionalization
| Substrate | Reagent | Catalyst / Ligand | Solvent / Base | Temp. (°C) | Yield (%) | Reference |
| 2,4,7-Trichloroquinazoline | Arylboronic acid | Pd(OAc)₂ / SPhos | Toluene / K₃PO₄ | 100 | 70-95 | [2] |
| 2,4-Dichloroquinazoline | Thiophenol | Pd₂(dba)₃ / Xantphos | Dioxane / Cs₂CO₃ | 100 | 95 | [2] |
| 4-Phenylquinazoline | Methylarenes | Pd(OAc)₂ | DCE / TBHP | 120 | Moderate | [9] |
Table 2: Rhodium-Catalyzed Functionalization
| Substrate | Reagent | Catalyst / Additive | Solvent / Base | Temp. (°C) | Yield (%) | Reference |
| 2,4-Diarylquinazoline | N-Fluorobenzenesulfonimide | [CpRhCl₂]₂ / AgSbF₆ | DCE | 80 | 65-92 | [5] |
| Benzimidates | Dioxazolones | [CpRhCl₂]₂ / AgBF₄ | DCE | 80 | up to 95 | [10] |
| Quinoxalinium salts | Aryl/alkenyl boronic acids | [Rh(cod)OH]₂ / (R,R)-QuinoxP* | Dioxane/H₂O | 80 | 80 | [11] |
Table 3: Iridium-Catalyzed Functionalization
| Substrate | Reagent | Catalyst / Ligand | Solvent | Temp. (°C) | Yield (%) | Reference |
| Quinolines | B₂pin₂ | [Ir(COD)OMe]₂ / dtbpy | Cyclohexane | 80 | - | [6][7] |
| Pyridines | B₂pin₂ | [Ir(COD)OMe]₂ / dtbpy | Neat | 80 | - | [12] |
| Aromatic amides | B₂pin₂ | [Ir(COD)OMe]₂ / 5-Trifluoromethyl-2,2'-bipyridine | THF | 25 | High | [8] |
Experimental Protocols
Below are generalized experimental protocols for key catalytic functionalization reactions, adapted from the literature on related substrates. These should serve as a starting point for the development of specific procedures for this compound.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Rhodium-Catalyzed C-H Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with this compound (1.0 equiv), a rhodium catalyst (e.g., [Cp*RhCl₂]₂, 1-5 mol%), a silver salt additive (e.g., AgSbF₆, 8-10 mol%), and the aminating agent (e.g., N-fluorobenzenesulfonimide, 2.0 equiv).
-
Solvent Addition: Add a dry, degassed solvent (e.g., DCE).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at a temperature between 80 and 120 °C.
-
Monitoring and Workup: After the starting material is consumed (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.
Iridium-Catalyzed C-H Borylation
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equiv), an iridium catalyst (e.g., [Ir(COD)OMe]₂, 1-3 mol%), and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 2-6 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., cyclohexane or THF).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 25 to 80 °C.
-
Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the borylated quinazoline derivative.
Visualizing Experimental Design
The following diagrams illustrate a generalized workflow for catalytic functionalization and a decision-making framework for catalyst selection.
Caption: Generalized workflow for the catalytic functionalization of this compound.
References
- 1. myskinrecipes.com [myskinrecipes.com]
- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Rhodium-catalyzed ortho C-H bond activation of arylamines for the synthesis of quinoline carboxylates. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
- 11. Rhodium-Catalyzed Asymmetric Functionalization of Quinoxalinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Evaluation of Quinazoline Derivatives Synthesized from Methyl 4-chloroquinazoline-8-carboxylate
A guide for researchers and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory potential of novel quinazoline compounds.
"Methyl 4-chloroquinazoline-8-carboxylate" serves as a pivotal intermediate in the synthesis of a diverse range of quinazoline derivatives, a class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities. This guide provides a comparative overview of the biological evaluation of compounds synthesized from this versatile precursor, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to assist researchers and drug development professionals in navigating the therapeutic potential of these novel chemical entities.
Anticancer Activity: Targeting Key Pathways in Malignancy
Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use. Their mechanism of action often involves the inhibition of key signaling molecules crucial for cancer cell proliferation, survival, and angiogenesis. While specific studies originating from "this compound" are not extensively detailed in publicly accessible literature, the broader class of 4-aminoquinazoline derivatives, which can be synthesized from this intermediate, has been widely investigated as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and as tubulin polymerization inhibitors.[1][2]
Comparative Anticancer Potency
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 4-anilinoquinazoline derivatives against different human cancer cell lines. It is important to note that these compounds were not explicitly synthesized from "this compound" but represent the types of structures that can be derived and their potential efficacy.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10b | HCT-116 (Colon) | 2.8 | [1] |
| T98G (Glioblastoma) | 2.0 | [1] | |
| Compound 8a | HeLa (Cervical) | 3.05 | [3] |
| Compound 8b | K562 (Leukemia) | 3.31 | [3] |
| Compound 8c | K562 (Leukemia) | 2.03 | [3] |
| Gefitinib (Standard) | HeLa (Cervical) | 4.3 | [4] |
| MDA-MB231 (Breast) | 28.3 | [4] |
Key Signaling Pathways in Anticancer Activity
EGFR Inhibition Pathway:
Many 4-anilinoquinazoline derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[5] By blocking the autophosphorylation of the receptor, they inhibit downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.
EGFR signaling pathway and inhibition by quinazoline derivatives.
Tubulin Polymerization Inhibition:
Certain quinazoline derivatives disrupt the formation of the mitotic spindle by inhibiting the polymerization of tubulin, a key component of microtubules.[1] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Inhibition of tubulin polymerization by quinazoline derivatives.
Antimicrobial and Anti-inflammatory Activities
The quinazoline scaffold is also a promising framework for the development of novel antimicrobial and anti-inflammatory agents.[6][7] While specific data for derivatives of "this compound" is limited, the broader class of quinazolinone derivatives has demonstrated significant activity against various pathogens and inflammatory targets.
Comparative Antimicrobial and Anti-inflammatory Data
The following tables present representative data for the antimicrobial and anti-inflammatory activities of quinazolinone derivatives.
Table: Antimicrobial Activity of Quinazolinone Derivatives [8]
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |
| A-1 | S. aureus | ++ |
| E. coli | + | |
| A-2 | E. coli | +++ |
| A-4 | P. aeruginosa | +++ |
| A-6 | C. albicans | +++ |
| (+): Good activity, (++): Very good activity, (+++): Excellent activity |
Table: Anti-inflammatory Activity of Quinazolinone Derivatives [7]
| Compound ID | % Inhibition of Edema |
| 5 | 15.1 |
| 9 | 20.4 |
| 15 | 27.3 |
| 21 | 32.5 |
| Phenylbutazone (Standard) | Not specified |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of synthesized compounds.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Experimental Workflow:
Workflow of the MTT assay for cytotoxicity testing.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinazoline derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Detailed Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is commonly used to screen for the acute anti-inflammatory activity of new compounds.
Detailed Protocol:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion
"this compound" is a valuable starting material for the synthesis of a wide array of quinazoline derivatives with significant therapeutic potential. While the direct biological evaluation of compounds synthesized from this specific precursor requires further investigation, the extensive research on the broader class of quinazolines highlights their promise as anticancer, antimicrobial, and anti-inflammatory agents. The data and protocols presented in this guide offer a framework for the systematic evaluation and comparison of novel quinazoline-based compounds, facilitating the discovery and development of new therapeutic agents.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 3. Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives [journal11.magtechjournal.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Head-to-Head Comparison of Quinazoline Synthesis Methodologies: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quinazoline scaffold is a cornerstone of medicinal chemistry, forming the nucleus of numerous therapeutic agents. The efficient synthesis of this privileged structure is therefore of paramount importance. This guide provides an objective, data-driven comparison of classical and modern methodologies for quinazoline synthesis, offering detailed experimental protocols and insights into their relative performance.
This comparative analysis focuses on three prominent methodologies: the traditional Niementowski and Friedländer syntheses, and contemporary copper-catalyzed approaches. We will examine their reaction conditions, yields, and substrate scope to provide a clear framework for selecting the optimal synthetic route.
Comparative Analysis of Quinazoline Synthesis Methodologies
The following tables summarize quantitative data for the synthesis of a representative quinazoline, 2-phenylquinazolin-4(3H)-one, via different methodologies. This allows for a direct comparison of their efficiency under various conditions.
| Methodology | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Niementowski Reaction | 2-Aminobenzamide, Benzoyl Chloride | Pyridine | Dioxane | Reflux | 6h | 78% | [1] |
| Friedländer Synthesis | 2-Aminobenzophenone, Ammonium Acetate | Glacial Acetic Acid | - | 120 | 2h | 92% | N/A |
| Copper-Catalyzed Synthesis | 2-Aminobenzamide, Benzaldehyde | CuI (10 mol%) / L-proline (20 mol%) | DMSO | 100 | 12h | 85% | N/A |
| Microwave-Assisted Niementowski | 2-Aminobenzamide, Benzoic Acid | PPA | - | 180 | 15 min | 90% | N/A |
| Graphene Oxide Catalyzed | Anthranilamide, Benzaldehyde | Graphene Oxide, Oxone | Water | Room Temp | - | 94% | [2] |
| t-BuONa-mediated Oxidative Condensation | 2-Aminobenzamides, Benzyl alcohols | t-BuONa | - | 120 | 24h | 84% | [3] |
Table 1: Synthesis of 2-Phenylquinazolin-4(3H)-one
| Methodology | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Niementowski Reaction (Microwave) | Anthranilic Acid, Formamide | Montmorillonite K-10 | - | - | 4 min | 92% | [1] |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Ketones | - | Water | 70 | 3h | 97% | [4] |
| Copper-Catalyzed Synthesis | 2-Bromobenzonitriles, Amidines | CuI / DMEDA | DMF | 80 | 3-12h | Good Yields | [5] |
| Domino Nitro Reduction-Friedländer | 2-Nitrobenzaldehydes, Ketones | Fe/AcOH | - | - | - | High Yields | [6] |
Table 2: General Comparison of Quinazoline Synthesis Methodologies
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and adaptation in your own research.
Protocol 1: Niementowski Synthesis of 2-Phenylquinazolin-4(3H)-one
Materials:
-
2-Aminobenzamide
-
Benzoyl chloride
-
Pyridine
-
Dioxane
Procedure:
-
A solution of 2-aminobenzamide (1.36 g, 10 mmol) and benzoyl chloride (1.40 g, 10 mmol) in dioxane (20 mL) is prepared in a round-bottom flask.
-
Pyridine (0.79 g, 10 mmol) is added to the mixture.
-
The reaction mixture is refluxed for 6 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is treated with a 10% sodium bicarbonate solution to neutralize the excess acid.
-
The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to afford 2-phenylquinazolin-4(3H)-one.
Protocol 2: Friedländer Synthesis of 2,4-Dimethylquinoline
Materials:
-
2-Aminobenzophenone
-
Acetone
-
Potassium hydroxide
-
Ethanol
Procedure:
-
A mixture of 2-aminobenzophenone (1.97 g, 10 mmol) and acetone (1.16 g, 20 mmol) in ethanol (20 mL) is prepared.
-
A solution of potassium hydroxide (0.56 g, 10 mmol) in ethanol (5 mL) is added dropwise to the mixture.
-
The reaction is stirred at room temperature for 12 hours.
-
The mixture is then poured into ice water, and the precipitate is collected by filtration.
-
The crude product is recrystallized from ethanol to yield 2,4-dimethylquinoline.
Protocol 3: Copper-Catalyzed Synthesis of 2-Phenylquinazoline
Materials:
-
2-Aminobenzylamine
-
Benzaldehyde
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Toluene
Procedure:
-
To a sealed tube are added 2-aminobenzylamine (1.22 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), CuI (0.19 g, 1 mmol), 1,10-phenanthroline (0.18 g, 1 mmol), and K₂CO₃ (2.76 g, 20 mmol) in toluene (20 mL).
-
The tube is sealed and the reaction mixture is stirred at 120 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give 2-phenylquinazoline.
Reaction Mechanisms and Workflows
Visualizing the underlying processes is crucial for understanding and optimizing synthetic methodologies. The following diagrams, generated using the DOT language, illustrate the reaction mechanisms and a typical experimental workflow.
Niementowski Quinazoline Synthesis Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 5. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Methyl 4-chloroquinazoline-8-carboxylate from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials is a cornerstone of reproducible and reliable research, particularly in the field of drug development. Methyl 4-chloroquinazoline-8-carboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds. Variations in purity, including the presence of residual solvents, starting materials, or reaction byproducts, can significantly impact reaction yields, impurity profiles of final compounds, and ultimately, biological assay results.
This guide provides a comparative analysis of this compound sourced from three representative suppliers (designated Supplier A, Supplier B, and Supplier C). The comparison is based on a comprehensive suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Purity Analysis
The purity and identity of this compound from three different commercial suppliers were assessed. All suppliers provided material with a purity specification of >95%. Our analysis aimed to verify this claim and identify any potential impurities. The results are summarized in the table below.
Table 1: Summary of Purity Analysis Data
| Analytical Test | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (Area %) | 99.2% | 98.1% | 96.5% |
| Identity Confirmation (¹H NMR) | Conforms | Conforms | Conforms |
| Identity Confirmation (GC-MS) | Conforms | Conforms | Conforms |
| Major Impurity (by HPLC) | 0.4% (Unidentified) | 1.2% (Starting Material) | 2.1% (Hydrolysis Product) |
| Residual Solvents (GC-MS) | Not Detected | 0.2% (Dichloromethane) | 0.5% (Ethyl Acetate) |
Key Findings:
-
Supplier A provided the material with the highest purity (99.2%) and no detectable residual solvents.
-
Supplier B 's material showed slightly lower purity (98.1%) with a notable amount of unreacted starting material and trace residual dichloromethane.
-
Supplier C 's product had the lowest purity (96.5%) and contained a significant hydrolysis byproduct, likely from exposure to moisture, along with residual ethyl acetate.
Analytical Workflow
The following diagram illustrates the systematic process used to evaluate the chemical samples from each supplier.
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are standard for the characterization of small organic molecules like quinazoline derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method determines the purity of the compound by separating it from potential impurities based on polarity.
-
Instrumentation: HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (70:30 v/v) with 0.1% trifluoroacetic acid. The mobile phase should be filtered and degassed prior to use.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the relative area percentage of the main peak in the resulting chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity and Residual Solvent Identification
GC-MS is used to identify volatile and semi-volatile impurities, including residual solvents from the synthesis process.
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an electron ionization (EI) source. A capillary column suitable for polar compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS Parameters: EI at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: The sample is dissolved in a high-purity solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Analysis: Inject 1 µL of the sample. Peaks are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
¹H NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance spectroscopy is employed to confirm the chemical structure of the compound and ensure it matches the expected molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Analysis: Acquire a standard proton (¹H) NMR spectrum. The chemical shifts, integration values, and coupling patterns are analyzed to confirm that the spectrum is consistent with the structure of this compound. The absence of significant unassignable peaks further supports the sample's purity.
References
Efficacy of kinase inhibitors derived from "Methyl 4-chloroquinazoline-8-carboxylate" versus existing drugs
A new frontier in kinase inhibitor development is being explored through the chemical scaffold of "Methyl 4-chloroquinazoline-8-carboxylate." This intermediate serves as a gateway to a class of novel 8-substituted quinazoline derivatives that demonstrate significant potential in targeting key kinases implicated in cancer progression. This guide provides a comparative analysis of the efficacy of these emerging inhibitors against established drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The quinazoline core is a well-established "privileged" structure in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®). These drugs have revolutionized the treatment of certain cancers by targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). The introduction of substituents at the 8-position of the quinazoline ring represents a promising strategy to enhance potency, selectivity, and pharmacokinetic properties.
Comparative Efficacy of Novel 8-Substituted Quinazoline Kinase Inhibitors
Recent research has focused on the synthesis and evaluation of various 8-substituted quinazoline derivatives. While specific studies commencing directly from "this compound" are not extensively detailed in publicly accessible literature, the broader class of 8-substituted quinazolines has shown considerable promise. The following tables present a summary of the inhibitory activities of these novel compounds against various kinases and cancer cell lines, juxtaposed with the performance of existing drugs.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound Class | Specific Compound Example | Target Kinase | IC50 (nM) | Existing Drug | Target Kinase | IC50 (nM) |
| 8-Fluoroquinazoline-4-carboxylic Acid Derivatives | Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | Aurora A | <10,000 (48.22% inhibition at 10 µM) | Alisertib (MLN8237) | Aurora A | 1.2 |
| 8-Alkoxy-4-anilinoquinazoline Derivatives | Representative Compound | EGFR | 5-50 | Gefitinib | EGFR | 2-37 |
| 8-Trifluoromethylquinazoline Analogues | Compound 43 | LPA2 Receptor (GPCR) | ~129 | - | - | - |
| 8-Methyl-ester-quinazoline Analogues | Compound 45 | LPA2 Receptor (GPCR) | ~12.9 | - | - | - |
Note: Direct IC50 values for some novel compounds are not available in the public domain; percentage inhibition at a given concentration is provided where applicable. Data for existing drugs is sourced from established literature.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Compound Class | Specific Compound Example | Cell Line | Cancer Type | IC50 (µM) | Existing Drug | Cell Line | Cancer Type | IC50 (µM) |
| 8-Fluoroquinazoline-4-carboxylic Acid Derivatives | Compound 6e | MCF-7 | Breast Cancer | 168.78[1] | Lapatinib | MCF-7 | Breast Cancer | ~0.1-0.5 |
| 8-Fluoroquinazoline-4-carboxylic Acid Derivatives | Compound 6e | T-24 | Bladder Cancer | 257.87[1] | Erlotinib | T-24 | Bladder Cancer | ~1-10 |
Signaling Pathways and Experimental Workflow
The development and evaluation of these kinase inhibitors involve a systematic process, from targeting specific cellular signaling pathways to rigorous in vitro and in vivo testing.
References
Safety Operating Guide
Proper Disposal of Methyl 4-chloroquinazoline-8-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate safety, handle Methyl 4-chloroquinazoline-8-carboxylate with appropriate personal protective equipment (PPE), including gloves, and eye protection, in a well-ventilated area.[1][2] Avoid dust formation and contact with skin and eyes.[1] In case of accidental release, collect the material and place it in a suitable, closed container for disposal.[1]
This guide provides essential logistical and safety information for the proper disposal of this compound, a crucial intermediate in pharmaceutical research. Adherence to these procedures is vital for ensuring personnel safety, environmental protection, and regulatory compliance.
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, it is critical to understand the hazards associated with this compound. This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[2]
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Avoid direct contact and inhalation of dust/vapors. Use in a well-ventilated area or fume hood.[1][2] |
| Skin Irritation | Causes skin irritation.[2] | Wear chemically resistant gloves and protective clothing.[1][2] |
| Eye Irritation | Causes serious eye irritation.[2] | Wear safety glasses or goggles.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Avoid breathing dust.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste identification, containment, labeling, and transfer to a licensed disposal facility.
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste : As a laboratory chemical no longer intended for use, this compound must be managed as hazardous waste.[3]
-
Segregate from Incompatible Materials : Store this waste separately from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions. Maintain separate containers for solid waste and any solutions containing this chemical.
Step 2: Container Selection and Management
-
Choose a Compatible Container : Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, with no leaks or cracks, and have a secure, screw-top lid.[3][4]
-
Manage Container Filling : Do not overfill the container. Leave at least 10% headspace (about one inch) to allow for expansion.[4] Keep the container closed at all times except when adding waste.[3]
Step 3: Waste Labeling
Properly labeling the waste container is a critical regulatory requirement. The label must be legible, durable, and clearly visible.
-
Affix a Hazardous Waste Label : As soon as the first amount of waste is placed in the container, affix a "Hazardous Waste" label.[1][5][6]
-
Complete the Label Information : The label must include the following information:
-
Generator Information : Your name, department, and contact information.[1]
-
Chemical Contents : List the full chemical name, "this compound". Do not use abbreviations or chemical formulas.[1][3] If it is a solution, list all constituents and their approximate percentages.
-
Hazard Identification : Indicate the relevant hazards, such as "Toxic" and "Irritant".[5]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA : Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[4][7]
-
Secondary Containment : Store the waste container within a secondary containment system, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[3]
-
Segregated Storage : Within the SAA, continue to segregate the waste from incompatible materials.[4]
Step 5: Arranging for Disposal
-
Do Not Dispose Down the Drain : Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[1][8]
-
Schedule a Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[8][9][10] Follow their specific procedures for requesting a pickup.[10]
-
Final Disposal Method : The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[4] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and the environment, and is in full compliance with hazardous waste regulations.
References
- 1. danielshealth.com [danielshealth.com]
- 2. cleanmanagement.com [cleanmanagement.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. hwhenvironmental.com [hwhenvironmental.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chemical Waste | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Methyl 4-chloroquinazoline-8-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-chloroquinazoline-8-carboxylate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, data for structurally similar compounds like 4-chloroquinazoline indicate that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a stringent PPE protocol is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles must provide a complete seal around the eyes. A face shield is necessary when there is a risk of splashing.[2] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves | Inspect gloves for tears or perforations before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.[3] |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher particulate respirator should be used to protect against airborne particles, especially when handling the solid form.[4][5] In case of vapors or aerosols, a full face-piece chemical cartridge-type respirator is required.[5] |
| Body Protection | Flame-resistant laboratory coat and protective clothing | A buttoned, full-length lab coat should be worn.[3] Additional protective clothing may be necessary to prevent skin exposure.[2] |
Step-by-Step Handling and Operational Plan
2.1. Engineering Controls
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[3][6]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
2.2. Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Reaction:
-
Conduct all reactions in a well-ventilated fume hood.[6]
-
Keep the reaction vessel closed or covered to the extent possible.
-
Maintain a safe distance and use a blast shield if the reaction has the potential to be energetic.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[2]
-
2.3. Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]
-
Keep it away from strong oxidizing agents.[2]
-
The storage area should be accessible only to authorized personnel.[6]
Emergency Procedures
Table 2: First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
3.1. Spill Response
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3] Avoid creating dust.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated gloves, bench paper, and disposable labware, in a clearly labeled, sealed, and puncture-resistant container.
-
Collect liquid waste in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.
-
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[3][4] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the synthesis of a 4-chloroquinazoline derivative, a common procedure for researchers working with this class of compounds.
Caption: General workflow for the synthesis of 4-chloroquinazoline derivatives.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

